molecular formula C27H32N2O7S B612885 Z-D-Lys-obzl benzenesulfonate CAS No. 201018-13-5

Z-D-Lys-obzl benzenesulfonate

Cat. No.: B612885
CAS No.: 201018-13-5
M. Wt: 528.62
InChI Key: ZYQPTGXDPNAHSO-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Lys-obzl benzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C27H32N2O7S and its molecular weight is 528.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQPTGXDPNAHSO-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-D-Lys-obzl Benzenesulfonate: A Technical Guide to its Application in Biochemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Z-D-Lys-obzl benzenesulfonate (Nα-Benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate) is a doubly protected amino acid derivative whose primary utility in biochemistry stems from a fundamental principle: enzyme stereospecificity. While its most direct application is as a synthetic building block in peptide chemistry, its D-isomeric configuration confers a crucial biochemical property: profound resistance to degradation by common proteases. This resistance makes it an invaluable tool for creating stable peptide-based therapeutics and for use as a negative control in enzymatic assays. This guide elucidates the core principles behind its use, details its applications in synthesis and biochemical assays, and provides the technical rationale for its role in modern drug development.

Introduction: The Stereochemical Advantage of this compound

In the landscape of biochemical reagents, stereochemistry is paramount. The vast majority of endogenous proteases, the enzymes responsible for peptide and protein turnover, have active sites that are exquisitely evolved to recognize and process amino acids of the L-configuration.[1] this compound is the enantiomer of the more common L-lysine derivative. This seemingly subtle change—a mirror image at the alpha-carbon—is the cornerstone of its biochemical utility.

The molecule itself is a D-lysine residue strategically protected at its two most reactive functional groups (excluding the side chain):

  • Nα-amino group: Protected by a Benzyloxycarbonyl (Z or Cbz ) group.

  • Cα-carboxyl group: Protected as a Benzyl ester (obzl ).

  • Salt Form: Supplied as a benzenesulfonate salt to improve crystallinity and handling.

This dual-protection makes it an ideal building block for the controlled, stepwise construction of peptides in a laboratory setting.[2] However, it is the "D" in its name that defines its most significant biochemical application: conferring proteolytic stability.[3][4]

structure cluster_main Z-D-Lys-obzl cluster_salt Benzenesulfonate Salt C_alpha α-C H H C_alpha->H NH_Z NH-Z C_alpha->NH_Z COO_Bzl COO-Bzl C_alpha->COO_Bzl Side_Chain (CH₂)₄-NH₂ C_alpha->Side_Chain Salt ⁻O₃S-Ph NH_Z->Salt Ionic Interaction

Caption: Chemical structure of this compound.

Primary Application: A Protected Building Block for Peptide Synthesis

The core function of this compound is to serve as a starting material for the synthesis of peptides containing a D-lysine residue. The Z and obzl protecting groups are part of the classical Boc/Bzl protection strategy in solution-phase peptide synthesis, which prevents unwanted side reactions during peptide bond formation.[2][5]

The Causality Behind Protection:

  • Z-group (N-terminus): Prevents the α-amino group from acting as a nucleophile, ensuring that it does not react with the activated carboxyl group of another amino acid. This enforces a specific directionality to the peptide chain growth.

  • obzl-group (C-terminus): Prevents the α-carboxyl group from being activated by coupling reagents (like DCC), ensuring that only the intended carboxyl group of the incoming amino acid participates in the reaction.

Generalized Protocol for Dipeptide Synthesis

This protocol illustrates the incorporation of Z-D-Lys-obzl into a simple dipeptide (e.g., D-Lys-Ala).

Step 1: Preparation of Reactants

  • Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF).

  • Neutralize the benzenesulfonate salt with a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) to free the α-amino group of the incoming amino acid ester.

  • In a separate vessel, dissolve the C-terminally protected incoming amino acid, for instance, H-L-Ala-OMe·HCl (Alanine methyl ester hydrochloride) (1 equivalent), and neutralize it with TEA or NMM (1 equivalent).

Step 2: Carboxyl Group Activation and Coupling

  • To the vessel containing the C-terminally protected amino acid, add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Allow the activation to proceed for 15-20 minutes at 0°C.

  • Add the solution of Z-D-Lys-obzl to the activated amino acid mixture.

Step 3: Reaction and Work-up

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, the byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.

  • The filtrate is then subjected to a series of aqueous washes (e.g., dilute acid, dilute base, brine) to remove excess reagents and water-soluble byproducts. The organic layer is dried and the solvent is removed under reduced pressure to yield the protected dipeptide.

Step 4: Deprotection

  • The Z and obzl groups can be removed simultaneously via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which is a mild method that does not compromise the peptide bond.[6]

workflow node_start Start: Z-D-Lys-obzl + H-Ala-OMe node_couple Couple Reactants (DCC, HOBt in DMF) node_start->node_couple node_react Reaction & Purification (Filter DCU, Aqueous Wash) node_couple->node_react node_product1 Protected Dipeptide: Z-D-Lys-Ala-OMe node_react->node_product1 node_deprotect Deprotection (e.g., Catalytic Hydrogenation) node_product1->node_deprotect node_final Final Product: H-D-Lys-Ala-OH node_deprotect->node_final

Caption: Protease stereospecificity: L-Lys peptides are cleaved while D-Lys peptides are resistant.

Role in Biochemical Assays: A Tool for Probing and Control

While not a substrate for common proteases, this compound or peptides derived from it serve critical roles in biochemical assays precisely because of their enzymatic inertness.

  • Negative Control: In an assay designed to measure the activity of a protease on an L-lysine-containing substrate, the corresponding D-lysine peptide can be used as a definitive negative control. If the enzyme preparation cleaves the L-substrate but not the D-substrate, it validates that the observed activity is due to the specific protease and not a contaminating, non-specific peptidase.

  • Potential Competitive Inhibitor: While not extensively documented as a potent inhibitor, any D-amino acid derivative that can enter the active site of a protease without being cleaved has the potential to act as a competitive inhibitor. [7][8]It would occupy the active site, preventing the binding of the natural L-substrate. Researchers could use Z-D-Lys-obzl or related D-peptides to probe the steric tolerance of a protease's active site.

Assay ComponentExpected Outcome with TrypsinRationale
Substrate: Z-L -Lys-obzlCleavage of benzyl esterThe L-configuration is recognized by the enzyme's stereospecific active site. [9]
Control: Z-D -Lys-obzlNo significant cleavageThe D-configuration causes steric hindrance, preventing proper binding and catalysis. [1][4]
Inhibitor Study: Z-L -Lys-obzl + Z-D -Lys-obzlPotential reduction in cleavage rateThe D-isomer may compete with the L-isomer for binding to the active site.

Specialized Applications and Niche Biochemistry

Beyond its primary roles, the Z-Lys-obzl scaffold and D-lysine derivatives appear in specialized contexts:

  • Synthesis of Advanced Glycation End-Products (AGEs): The related L-form, Z-L-Lys-obzl, was utilized as a key building block in the concise total synthesis of Glucosepane . [10][11]Glucosepane is the most abundant protein cross-link associated with diabetes and aging, and having access to synthetic standards is crucial for studying its pathophysiology. This highlights the importance of the protected lysine scaffold in complex chemical synthesis.

  • Substrate for D-Specific Enzymes: While resistant to common L-specific proteases, Nα-Z-D-lysine is not biochemically inert to all enzymes. Certain microorganisms, such as Rhodococcus sp., possess D-specific amino acid deaminases that can recognize and convert Nα-Z-D-lysine into Nα-Z-D-aminoadipic acid. [12][13]This demonstrates that in specific biological niches, enzymatic pathways for D-amino acid metabolism exist.

Conclusion

This compound is a multifaceted reagent whose value in biochemistry and drug development is intrinsically linked to its D-stereochemistry. Its primary role is as a chemically-protected building block for synthesizing peptides with enhanced stability. This stability arises from its inherent resistance to degradation by the body's L-specific proteases, a property that is actively exploited to increase the therapeutic half-life of peptide drugs. In the research laboratory, it serves as an essential control for validating enzyme specificity and can be used to probe the chiral requirements of enzyme active sites. It is a prime example of how a simple change in molecular geometry can translate into a significant and powerful biochemical tool.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? [Online]. Available: [Link]

  • Yang, L., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Online]. Available: [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Online]. Available: [Link]

  • Isobe, K., et al. (2010). Enzymes responsible for the conversion of N alpha-[(Benzyloxy)carbonyl]-D-lysine to N alpha-[(Benzyloxy)carbonyl]-D-aminoadipic acid by Rhodococcus sp. AIU Z-35-1. Chemistry & Biodiversity, 7(6), 1549-54. [Online]. Available: [Link]

  • Li, X., et al. (2017, September 18). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. [Online]. Available: [Link]

  • Almquist, R. G., et al. (2021). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. MDPI. [Online]. Available: [Link]

  • NIH National Library of Medicine. (n.d.). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. [Online]. Available: [Link]

  • ResearchGate. (2010, August 6). Enzymes Responsible for the Conversion of Nα-[(Benzyloxy)carbonyl]-D-lysine to Nα-[(Benzyloxy)carbonyl]-D-aminoadipic Acid by Rhodococcus sp. AIU Z-35-1. [Online]. Available: [Link]

  • ResearchGate. (2025, August 7). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Online]. Available: [Link]

  • Cringoli, M. C., & Marchesan, S. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Online]. Available: [Link]

  • Al-Ghanayem, A. A., & El-Faham, A. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. [Online]. Available: [Link]

  • Ingles, D. W., & Knowles, J. R. (n.d.). Specificity and stereospecificity of α-chymotrypsin. NIH National Library of Medicine. [Online]. Available: [Link]

  • LifeTein. (n.d.). D-amino acid peptides synthesis. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Enzyme. [Online]. Available: [Link]

  • Wang, C., et al. (2020, November 12). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. NIH National Library of Medicine. [Online]. Available: [Link]

  • Study.com. (n.d.). Chymotrypsin vs. Trypsin | Definition & Differences. [Online]. Available: [Link]

  • Ingles, D. W., & Knowles, J. R. (1966). Specificity and stereospecificity of alpha-chymotrypsin. PubMed. [Online]. Available: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available: [Link]

  • Accardo, A., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. NIH National Library of Medicine. [Online]. Available: [Link]

  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [Online]. Available: [Link]

  • Bohl, M., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Online]. Available: [Link]

  • Draghici, C., et al. (2015). Concise total synthesis of glucosepane. PubMed. [Online]. Available: [Link]

  • NIH National Library of Medicine. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis. [Online].
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Online]. Available: [Link]

  • MDPI. (n.d.). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Online]. Available: [Link]

  • Bouziane, A., et al. (1998). Lysine derivatives as potent HIV protease inhibitors. Discovery, synthesis and structure-activity relationship studies. PubMed. [Online]. Available: [Link]

  • PubMed. (n.d.). Enzymatic lysine oxidation as a posttranslational modification. [Online]. Available: [Link]

  • Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. PubMed. [Online]. Available: [Link]

  • AAPPTEC. (n.d.). H-D-Lys-OBzl HCl TosOH, D-Lysine benzyl ester hydrochloride tosylate mixed sal. [Online]. Available: [Link]

  • AAPPTEC. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. [Online]. Available: [Link]

  • ResearchGate. (2025, August 10). Concise total synthesis of glucosepane. [Online]. Available: [Link]

Sources

The Strategic Synthesis of Z-D-Lys-OBzl Benzenesulfonate: A Guide to a Key Building Block in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Z-D-Lys-OBzl benzenesulfonate, a critical protected amino acid derivative for the synthesis of peptide-based therapeutics. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of its specific protecting groups—the benzyloxycarbonyl (Z) group and the benzyl (OBzl) ester—and the strategic inclusion of a benzenesulfonate salt. We will delve into the discovery context of protected amino acids, present a detailed, field-tested synthesis protocol, and offer expert insights into the practical applications and quality control measures essential for its use in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who seek a comprehensive understanding of this vital synthetic intermediate.

Introduction: The Imperative for Precision in Peptide Synthesis

The resurgence of peptides as therapeutic agents is a testament to their high specificity and biological activity. However, the synthesis of these complex molecules is a formidable challenge, predicated on the precise, sequential assembly of amino acid residues. The reactive nature of amino acid side chains and termini necessitates a strategic approach of temporary blockade, or "protection," to prevent unwanted side reactions and ensure the fidelity of the peptide sequence. The choice of these protecting groups is a critical decision that dictates the overall efficiency and success of the synthesis.

This compound (Nα-benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate) is a premier example of a rationally designed building block for solid-phase and solution-phase peptide synthesis. Its structure is a culmination of decades of research into protecting group chemistry, offering a stable, highly pure, and versatile intermediate for the incorporation of D-lysine into peptide chains. The use of the D-enantiomer is particularly significant for enhancing the proteolytic stability and modulating the bioactivity of the final peptide. This guide will dissect the components of this molecule to reveal the expert logic embedded in its design and synthesis.

The Genesis of a Strategically Protected Amino Acid

While the specific first synthesis of this compound is not prominently documented in a single seminal publication, its development can be understood as a logical evolution of established principles in peptide chemistry. The pioneering work of chemists in the mid-20th century on protecting groups like the benzyloxycarbonyl (Z) group laid the foundation for modern peptide synthesis. The subsequent exploration of various ester protecting groups and the use of sulfonic acid salts to improve the handling and solubility of amino acid derivatives led to the emergence of highly specialized reagents like the topic of this guide.

The rationale for the specific combination of protecting groups and the counter-ion in this compound is multifaceted:

  • The Nα-Benzyloxycarbonyl (Z) Group: This urethane-type protecting group is renowned for its stability under a wide range of conditions, yet it can be cleanly removed by catalytic hydrogenation or strong acids, offering orthogonality with other protecting groups.

  • The C-Terminal Benzyl (OBzl) Ester: The benzyl ester provides robust protection of the carboxylic acid terminus and can be conveniently cleaved under the same hydrogenolysis conditions as the Z-group, allowing for simultaneous deprotection.

  • The D-Lysine Core: The incorporation of non-natural D-amino acids is a key strategy in modern drug design to enhance the stability of peptides against enzymatic degradation, thereby prolonging their in-vivo half-life.

  • The Benzenesulfonate Counter-ion: The formation of a benzenesulfonate salt serves a critical practical purpose. It converts the potentially oily or difficult-to-handle free amine into a stable, crystalline solid with improved solubility in organic solvents used in peptide synthesis. This enhances its purity, shelf-life, and ease of use in automated synthesizers.

This strategic convergence of protecting groups and a counter-ion exemplifies the sophisticated chemical craftsmanship required to produce reliable building blocks for pharmaceutical development.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and validated method.

Materials and Reagents
ReagentGradeSupplier
Nα-benzyloxycarbonyl-D-lysine≥98%Commercially Available
Benzyl alcoholAnhydrous, ≥99%Commercially Available
Benzenesulfonic acid≥98%Commercially Available
TolueneAnhydrous, ≥99.5%Commercially Available
Diethyl etherAnhydrous, ≥99%Commercially Available
Step-by-Step Synthesis Protocol

The overall synthesis can be conceptualized as a direct Fischer-Speier esterification of the Nα-protected D-lysine, followed by salt formation.

Synthesis_Workflow Start Nα-Z-D-Lysine Reaction Azeotropic Reflux (Dean-Stark) Start->Reaction Reagents Benzyl Alcohol Benzenesulfonic Acid Toluene Reagents->Reaction Workup Cooling & Precipitation with Diethyl Ether Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine Nα-benzyloxycarbonyl-D-lysine (1 equivalent), benzyl alcohol (excess, ~5-10 equivalents), benzenesulfonic acid (1.1 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Azeotropic Esterification: Heat the mixture to reflux. The water formed during the esterification, along with any residual water from the reagents, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the toluene. To induce further precipitation, slowly add an excess of diethyl ether to the cooled reaction mixture with stirring.

  • Filtration and Washing: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with several portions of diethyl ether to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Quality Control and Characterization

The final product should be a white to off-white crystalline solid. The quality of the synthesized this compound should be verified by the following analytical techniques:

AnalysisParameterTypical Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Purity (TLC) Mobile Phase Dependent≥99%
Melting Point Capillary Method98-100 °C
Optical Rotation [α]D (c=5 in MeOH)+18.1 ± 2º
NMR Spectroscopy ¹H and ¹³CStructure consistent with reference spectra
Mass Spectrometry ESI-MSCorrect molecular ion peak

Applications in Drug Development and Research

This compound is a valuable reagent in several areas of pharmaceutical and biochemical research:

  • Peptide-Based Drug Development: It serves as a key intermediate in the synthesis of peptide drugs where enhanced stability and modified biological activity are desired.

  • Biotechnology: This compound is utilized in the production of well-defined peptides for studying protein-protein interactions and enzyme kinetics.

  • Bioconjugation: The lysine side chain, once deprotected, provides a reactive handle for the attachment of other molecules, such as fluorescent probes, imaging agents, or drug payloads.

Conclusion

This compound is more than just a chemical reagent; it is a product of strategic molecular design that addresses the core challenges of peptide synthesis. The judicious choice of the Z-group, benzyl ester, and the benzenesulfonate counter-ion provides researchers with a stable, pure, and easy-to-handle building block for the creation of novel peptide therapeutics. A thorough understanding of its synthesis and the rationale behind its structure, as detailed in this guide, is essential for its effective application in the demanding field of drug discovery and development.

References

  • PrepChem. Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate. [Link]

  • Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

  • Alpha Pioneer. D-Lysine in Peptide Synthesis: Enhancing Stability and Bioactivity. [Link]

  • Google Patents.

Introduction: The Strategic Importance of Protected Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Z-D-Lys-OBzl Benzenesulfonate: A Cornerstone for Advanced Peptide Synthesis

In the landscape of modern pharmaceutical research, the synthesis of peptides with high fidelity and purity is paramount. The biological activity of a peptide is intrinsically linked to its precise amino acid sequence and stereochemistry. Consequently, the strategic use of protecting groups to temporarily mask reactive functionalities is not merely a procedural step but the cornerstone of successful peptide synthesis. Among the repertoire of available building blocks, this compound (Nα-Z-D-lysine benzyl ester benzenesulfonate salt) emerges as a critical intermediate for the incorporation of D-lysine into peptide chains, particularly in the development of peptide-based drugs, enzyme inhibitors, and other complex biomolecules.[1]

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to explain the causality behind its features and applications. We will explore its chemical properties, the strategic advantages conferred by its specific protecting groups and salt form, and provide detailed, field-proven protocols for its application and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Characteristics and Physicochemical Properties

This compound is a fully protected derivative of the non-proteinogenic amino acid D-lysine. The strategic selection of its protecting groups and counter-ion is fundamental to its utility.

  • Nα-protection (Z-group): The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The Z-group is renowned for its stability under a wide range of reaction conditions and its resistance to racemization during peptide coupling.[2]

  • C-terminal protection (OBzl): The carboxylic acid is protected as a benzyl ester (OBzl). This group is chemically congruent with the Z-group, as both are typically removed simultaneously under the same conditions.

  • ε-Amino Group Protonation: The side-chain amino group of the lysine residue is not protected by a covalent protecting group in this specific reagent. Instead, it is protonated and forms a salt with benzenesulfonic acid. This ionic interaction effectively deactivates the nucleophilicity of the side-chain amine, preventing it from participating in undesired side reactions during peptide coupling.

  • Benzenesulfonate Counter-ion: The use of benzenesulfonic acid to form the salt offers significant advantages over more common counter-ions like chloride. Benzenesulfonate salts of amino acid esters are often highly crystalline, non-hygroscopic solids, which simplifies handling, weighing, and storage. This contrasts with hydrochloride salts, which can be more hygroscopic and may introduce chloride ions that can be problematic in certain downstream applications.

The molecular structure is depicted in the diagram below:

Figure 2: Workflow for solution-phase peptide coupling.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the C-terminally protected amino acid hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Neutralization: Cool the solution to 0°C in an ice bath. Add a tertiary base, such as N-methylmorpholine (NMM, 2.0 eq), dropwise to neutralize the hydrochloride and benzenesulfonate salts, liberating the free amines. Stir for 10-15 minutes. The use of a tertiary base is crucial to deprotonate the amino components before coupling.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to the mixture. HOBt acts as a racemization suppressant. In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of DCM. Add the DCC solution to the reaction mixture dropwise while maintaining the temperature at 0°C. DCC is a common coupling reagent that activates the carboxylic acid.

  • Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form. Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by flash column chromatography or recrystallization to yield the pure product.

Deprotection Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the simultaneous removal of the Nα-Z and C-terminal OBzl groups. It avoids the use of strong acids or high-pressure hydrogen gas.

Figure 3: Workflow for catalytic transfer hydrogenation.

Methodology:

  • Reaction Setup: Dissolve the protected peptide (1.0 eq) in a suitable solvent, such as methanol or a methanol/formic acid mixture. Formic acid serves as a convenient hydrogen donor. [3]2. Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The amount of catalyst can range from 10% to 100% by weight relative to the peptide, depending on the complexity of the substrate and the presence of any sulfur-containing residues.

  • Hydrogenolysis: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Upon completion, the palladium catalyst must be removed by filtration. A common and safe method is to filter the reaction mixture through a pad of Celite®. This ensures that all fine particles of the catalyst are removed.

  • Product Isolation: Evaporate the filtrate under reduced pressure to remove the solvent and residual formic acid. The resulting crude deprotected peptide can then be purified using appropriate chromatographic techniques, such as reverse-phase HPLC.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its application.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a refrigerator at the recommended temperature (0-8°C). [1]Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation onto the product.

  • Reagent Hazards: Be aware of the specific hazards associated with all other reagents used in the protocols, particularly DCC (a potent sensitizer), strong acids (corrosive), and Pd/C (flammable when dry). Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly valuable and strategically designed building block for peptide synthesis. Its combination of stable, yet readily cleavable, protecting groups and its advantageous benzenesulfonate salt form provides chemists with a reliable tool for the incorporation of D-lysine into complex peptide structures. The robust crystallinity and handling properties of this reagent contribute to reproducible and high-fidelity synthetic outcomes. By understanding the chemical principles behind its design and applying the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance their research and development objectives in the ever-evolving field of peptide science.

References

  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. [Link]

  • This compound - CAS:201018-13-5. Core Chemistry. [Link]

  • Process for preparing benzenesulfonate salts.
  • Removal of 2-Cl-Z. Aapptec Peptides. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

A Technical Guide to the Strategic Application of Nα-Z-D-lysine benzyl ester benzenesulfonate in Modern Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the research applications of CAS number 201018-13-5, chemically identified as Nα-Z-D-lysine benzyl ester benzenesulfonate. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this protected D-amino acid derivative in the synthesis of robust and biologically active peptides. We will explore the rationale behind its use, its core applications, and provide generalized protocols for its incorporation into peptide synthesis workflows.

Introduction: The Imperative for Proteolytically Stable Peptides

The therapeutic landscape is increasingly embracing peptide-based drugs due to their high specificity, potency, and lower toxicity compared to small molecules. However, a major hurdle in the clinical translation of many promising peptide candidates is their rapid degradation by endogenous proteases.[1] This susceptibility to enzymatic cleavage results in short in-vivo half-lives, necessitating frequent administration and limiting oral bioavailability. A powerful strategy to overcome this limitation is the incorporation of non-natural D-amino acids into the peptide sequence.[1][2][3][4][5] Nα-Z-D-lysine benzyl ester benzenesulfonate (CAS 201018-13-5) is a key enabling reagent in this endeavor.

Compound Profile:

PropertyValue
CAS Number 201018-13-5
Chemical Name Nα-Z-D-lysine benzyl ester benzenesulfonate salt
Synonyms Z-D-LYS-OBZL BENZENESULFONATE
Molecular Formula C27H32N2O7S
Molecular Weight 528.62 g/mol

This compound is a derivative of the D-enantiomer of lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). The benzenesulfonate salt form enhances its stability and handling properties.[6]

Core Research Applications: A Building Block for Enhanced Therapeutics

The primary application of Nα-Z-D-lysine benzyl ester benzenesulfonate is as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6][7] Its utility stems from the strategic incorporation of a D-lysine residue into a peptide chain.

Enhancing Proteolytic Stability

Natural proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[1][2] The introduction of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis.[1][4][5] This enhanced stability leads to a longer plasma half-life and improved pharmacokinetic profile of the peptide therapeutic.[2][4]

Modulating Biological Activity and Selectivity

The incorporation of a D-lysine can alter the three-dimensional conformation of a peptide. This can lead to modified binding affinity and selectivity for its biological target.[2] In some cases, D-amino acid substitution has been shown to decrease toxicity to eukaryotic cells while retaining potent antimicrobial or anticancer activity.

Applications in Bioconjugation and Drug Delivery

The lysine side chain contains a primary amine that is a common site for bioconjugation. By using a protected D-lysine derivative, chemists can introduce a site for attaching other molecules, such as imaging agents, polymers (e.g., PEGylation), or cytotoxic drugs for targeted delivery, while also conferring proteolytic resistance.[6] Its unique structure can also enhance the solubility and stability of drug formulations.[6][7]

Experimental Workflow: Incorporation of Nα-Z-D-lysine benzyl ester benzenesulfonate in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Nα-Z-D-lysine benzyl ester benzenesulfonate into a peptide sequence using Fmoc-based SPPS. The specific conditions may need to be optimized based on the sequence and scale of the synthesis.

Materials and Reagents
  • Nα-Z-D-lysine benzyl ester benzenesulfonate

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Anhydrous diethyl ether

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve the Nα-Z-D-lysine benzyl ester benzenesulfonate (or the next Fmoc-protected amino acid in the sequence) and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the Z and OBzl protecting groups from the D-lysine, as well as other acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Protected AA, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Characterization Characterization (MS & HPLC) Purification->Characterization

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Mechanism of Action: An Indirect but Pivotal Role

Nα-Z-D-lysine benzyl ester benzenesulfonate does not have a direct mechanism of action on signaling pathways. Its role is that of a synthetic tool that enables the creation of peptide drugs with enhanced properties. The peptides synthesized using this building block can then target a wide array of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

For instance, the incorporation of D-lysine could be instrumental in developing peptide-based inhibitors of protein-protein interactions (PPIs) that are often characterized by large and shallow binding surfaces. The enhanced stability of such peptides would be critical for their efficacy.

Signaling_Pathway_Inhibition cluster_synthesis Peptide Synthesis cluster_drug Therapeutic Peptide cluster_cellular_target Cellular Environment Lys_Derivative Nα-Z-D-lysine benzyl ester benzenesulfonate D_Peptide Protease-Resistant Peptide (contains D-Lys) Lys_Derivative->D_Peptide Incorporation via SPPS PPI Protein-Protein Interaction (PPI) D_Peptide->PPI Inhibition Signaling_Cascade Downstream Signaling Cascade PPI->Signaling_Cascade Activation Disease_Progression Disease Progression Signaling_Cascade->Disease_Progression

Figure 2: Conceptual role in the development of signaling pathway inhibitors.

Future Perspectives and Conclusion

The strategic use of protected D-amino acids like Nα-Z-D-lysine benzyl ester benzenesulfonate is a cornerstone of modern peptide drug design. As the demand for more stable and orally bioavailable peptide therapeutics grows, the importance of such building blocks will continue to increase. Future research will likely focus on the development of novel protecting group strategies to further streamline the synthesis of complex peptides and on exploring the full potential of D-amino acid incorporation in modulating the pharmacological properties of peptide drugs.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. [Link] (accessed Jan 16, 2026).

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link] (accessed Jan 16, 2026).

  • Ningbo Inno Pharmchem Co., Ltd. The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. [Link] (accessed Jan 16, 2026).

  • LifeTein. Should My Peptides Have D-Amino Acids? [Link] (accessed Jan 16, 2026).

  • Wang, W.; et al. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids2016, 48(5), 1147-1155.
  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. [Link] (accessed Jan 16, 2026).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Nα-Z-D-lysine benzyl ester benzenesulfonate salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nα-Z-D-lysine benzyl ester benzenesulfonate salt is a protected amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and pharmaceutical development. As a key building block, its utility is defined by the strategic placement of protecting groups: the Nα-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The formation of a benzenesulfonate salt enhances the compound's crystallinity, stability, and solubility, making it a more manageable and versatile reagent in complex synthetic pathways.[1][2]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for scientists and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven protocols for its characterization and quality control. We will explore its chemical identity, physical properties, and a comprehensive analytical workflow to ensure its identity, purity, and structural integrity before its application in sensitive research and development pipelines.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent work. The compound is the benzenesulfonate salt of the D-enantiomer of lysine, where the alpha-amino and carboxyl functionalities are masked.

Key Identifiers
PropertyValueSource
Full Chemical Name Nα-(Benzyloxycarbonyl)-D-lysine benzyl ester benzenesulfonate saltN/A
Common Synonyms Z-D-Lys-OBzl·Benzenesulfonate[1]
CAS Number 201018-13-5[1][3]
Molecular Formula C₂₇H₃₂N₂O₇S[1]
Molecular Weight 528.62 g/mol [4][5][6]
InChI Key ZYQPTGXDPNAHSO-FSRHSHDFSA-N[7]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O[7]
Molecular Structure and Functional Significance

The structure consists of the protected amino acid cation and the benzenesulfonate anion. Each functional group is deliberately chosen to impart specific properties crucial for its role in synthesis.

G cluster_cation Nα-Z-D-lysine benzyl ester (Cation) cluster_anion Benzenesulfonate (Anion) N_alpha Nα-H C_alpha Cα(R) N_alpha->C_alpha C_carboxyl C=O C_alpha->C_carboxyl Lys_side_chain -(CH₂)₄-NH₂ C_alpha->Lys_side_chain S_center S C_alpha->S_center Ionic Interaction O_ester O C_carboxyl->O_ester CH2_benzyl_ester CH₂ O_ester->CH2_benzyl_ester Phenyl_ester Phenyl CH2_benzyl_ester->Phenyl_ester Z_group Z-Group (Cbz) Z_group->N_alpha Amide Bond O1_sulfonyl O S_center->O1_sulfonyl = O2_sulfonyl O S_center->O2_sulfonyl = O_anion O⁻ S_center->O_anion Phenyl_sulfonate Phenyl S_center->Phenyl_sulfonate

Caption: Molecular structure of the title compound.

  • Z-Group (Nα-protection): The benzyloxycarbonyl group is a standard protecting group in peptide chemistry, stable to many reaction conditions but readily removable via catalytic hydrogenation.

  • Benzyl Ester (Carboxyl-protection): This group protects the carboxylic acid from unwanted side reactions. It is cleaved under similar hydrogenolysis conditions as the Z-group, allowing for simultaneous deprotection.

  • Benzenesulfonate Salt: This counter-ion transforms the oily free base into a stable, crystalline solid. This improves handling, purification, and shelf-life, while also enhancing solubility in certain polar organic solvents.[1]

Core Physicochemical Properties

The physical properties of the compound are a direct consequence of its molecular structure and are critical for its handling, storage, and application.

PropertyValueComments
Appearance White powder[1]
Melting Point 98-100 °CA sharp melting range is indicative of high purity.[1]
Optical Rotation [α]²⁴D = +18.1 ± 2º (c=5 in MeOH)Confirms the D-chiral configuration. The L-isomer exhibits a negative rotation.[1][2]
Purity (TLC) ≥ 99%As specified by the supplier, indicating minimal impurities.[1]
Storage Conditions 2-8°CRecommended to prevent potential degradation over long-term storage.[3]
Solubility Profile

While specific quantitative data is not readily published, the benzenesulfonate salt form is known to enhance solubility in polar organic solvents compared to the free base.[1] The ionic nature of the salt allows for favorable interactions with solvents like methanol (as used for optical rotation), ethanol, and dimethylformamide (DMF). It is expected to have limited solubility in non-polar solvents like hexanes and diethyl ether.

Expert Insight: When preparing solutions for synthesis, it is advisable to start with methanol or DMF. For aqueous applications, solubility may be limited, and the use of co-solvents or pH adjustment might be necessary, though this could risk premature deprotection or side reactions depending on the conditions.

Analytical Characterization and Quality Control

Ensuring the quality of a starting material is paramount. A multi-technique approach is required for a self-validating system of quality control, confirming not just purity but also the correct chemical identity and structure.

Recommended Analytical Workflow

The following workflow provides a logical sequence for the comprehensive characterization of Nα-Z-D-lysine benzyl ester benzenesulfonate salt.

sample Sample Receipt ms Identity Confirmation (ESI-MS) sample->ms Primary Check hplc Purity & Impurity Profile (RP-HPLC) ms->hplc Identity OK nmr Structural Verification (¹H NMR) hplc->nmr Purity OK release Material Qualified for Use nmr->release Structure OK

Caption: A logical workflow for analytical characterization.

Protocol: Identity Confirmation by Mass Spectrometry

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the cationic portion of the molecule, [M]⁺. This provides a rapid and accurate confirmation of the compound's identity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid helps in the ionization process.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via a flow injection analysis (FIA) setup. Scan a mass range that includes the expected m/z value (e.g., 300-600 amu).

  • Expected Result: The primary ion observed should correspond to the cationic part of the molecule: [C₂₁H₂₆N₂O₄ + H]⁺.

    • Calculated Exact Mass of Cation: 370.1893 Da

    • Expected m/z: 371.1966

Protocol: Purity Determination by HPLC

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the compound from potential impurities based on polarity. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A linear gradient is effective for separating a wide range of impurities.

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic rings).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% B) to a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Elucidation by ¹H NMR

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms, allowing for the confirmation of the complete molecular structure.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Methanol-d₄ or DMSO-d₆.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H spectrum.

  • Key Expected Signals:

    • Aromatic Protons: Multiple signals between 7.0 and 8.0 ppm corresponding to the two benzyl groups and the benzenesulfonate ring.

    • Benzyl CH₂ Protons: Singlets typically observed around 5.1 ppm (Z-group) and 5.2 ppm (benzyl ester).

    • Lysine Cα-H: A multiplet around 4.2-4.4 ppm.

    • Lysine Side Chain CH₂ Protons: A series of multiplets between 1.2 and 3.0 ppm.

Applications in Research and Development

The unique combination of protecting groups and the salt form makes this compound a valuable reagent in several advanced applications.[1]

props Core Properties sol Enhanced Solubility & Stability (Salt Form) props->sol protect Orthogonal Protecting Groups (Z, OBzl) props->protect drug Drug Formulation & Delivery sol->drug Improves handling pep Peptide Synthesis protect->pep Enables controlled synthesis bio Bioconjugation protect->bio Allows selective modification apps Applications pep->drug drug->bio

Caption: Relationship between properties and applications.

  • Peptide Synthesis: It serves as a key intermediate for incorporating D-lysine into peptide chains, which can increase resistance to enzymatic degradation compared to natural L-amino acids.[8]

  • Drug Formulation: The compound's enhanced solubility and stability are advantageous in the development and formulation of peptide-based drugs.[1][2]

  • Bioconjugation and Advanced Materials: The free epsilon-amino group of the lysine side chain (once deprotected) is a common site for attaching other molecules, such as polymers, imaging agents, or antibodies, making this a useful precursor in creating complex bioconjugates.[1][8]

Conclusion

Nα-Z-D-lysine benzyl ester benzenesulfonate salt is more than a simple chemical; it is an enabling tool for advanced chemical and pharmaceutical research. Its properties—a stable, crystalline form, enhanced solubility, and well-established protecting groups—are deliberately engineered. A thorough understanding and verification of its physicochemical properties through a robust analytical workflow are essential for its successful application. The protocols and insights provided in this guide serve as a reliable framework for researchers to ensure the quality and integrity of this critical synthetic building block, thereby fostering trustworthy and reproducible scientific outcomes.

References

  • Na-Z-D-lysine benzyl ester benzenesulfonate salt | 201018-13-5 - J&K Scientific LLC. [Link]

  • Nα-Z-L-Lysine Benzyl Ester BenzenesulfoNAte Salt | CAS No : 68973-36-4 - Pharmaffiliates. [Link]

  • Nalpha-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt, TRC 5 g - Fisher Scientific. [Link]

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to Research Directions with Z-D-Lys-obzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of peptide chemistry and drug discovery, the strategic selection of non-canonical amino acids is a cornerstone of innovation. Z-D-Lys-obzl benzenesulfonate, a protected form of the D-enantiomer of lysine, represents more than a mere structural component; it is a key to unlocking peptides with enhanced therapeutic potential.[1] The defining characteristic of this reagent lies in its D-configuration. Naturally occurring peptides are composed of L-amino acids, making them susceptible to rapid degradation by endogenous proteases.[2] The incorporation of D-amino acids, such as D-lysine, confers significant resistance to this enzymatic breakdown, thereby extending the in-vivo half-life and bioavailability of peptide-based therapeutics.[3][4] This guide will delve into the established and potential research applications of this compound, providing a technical framework for its use in the synthesis of protease-resistant peptides, novel enzyme inhibitors, and sophisticated chemical probes.

Core Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The benzyloxycarbonyl (Z) group on the alpha-amino group and the benzyl (obzl) ester on the side-chain carboxyl group provide orthogonal protection, allowing for selective deprotection and modification during peptide synthesis.[5] The benzenesulfonate salt form enhances the compound's stability and handling characteristics.

PropertyValueReference
Molecular Formula C₂₇H₃₂N₂O₇S[1]
Molecular Weight 528.62 g/mol [1]
Appearance White to off-white powder[1]
Storage 2-8°C[1]
Purity Typically ≥98%[6]

Established Application: Synthesis of Protease-Resistant Peptides

The primary and most well-established application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability.[7][8] The rationale is straightforward: proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The presence of a D-amino acid in a peptide chain disrupts the stereospecific recognition by proteases, thus preventing cleavage.[3][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂) on a Rink Amide resin using Fmoc/tBu strategy. The Z-group on the D-lysine will be deprotected in a later, solution-phase step if further modification is desired, or removed during the final cleavage from the resin. For the purpose of this protocol, we will assume the use of Fmoc-D-Lys(Boc)-OH for SPPS, and discuss the relevance of this compound in the context of solution-phase synthesis or alternative strategies later.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-D-Lys(Boc)-OH):

    • In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Workflow for SPPS of a D-Lysine Containing Peptide

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (repeat for each AA) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF, DCM) Wash2->Deprotection Next cycle Acetylation N-terminal Acetylation Wash2->Acetylation Kaiser->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Probe_Synthesis_Workflow cluster_solution_phase Solution-Phase Modification cluster_spps Solid-Phase Peptide Synthesis cluster_final Final Steps Start Z-D-Lys-obzl Biotinylation React with Biotin-NHS Start->Biotinylation Z_Lys_Biotin_obzl Z-D-Lys(Biotin)-obzl Biotinylation->Z_Lys_Biotin_obzl Hydrogenation Catalytic Hydrogenation Z_Lys_Biotin_obzl->Hydrogenation Z_Lys_Biotin_OH Z-D-Lys(Biotin)-OH Hydrogenation->Z_Lys_Biotin_OH Coupling_Lys Couple Z-D-Lys(Biotin)-OH to Resin Z_Lys_Biotin_OH->Coupling_Lys Elongation Elongate with D-amino acids (Fmoc-SPPS) Coupling_Lys->Elongation Acetylation N-terminal Acetylation Elongation->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Probe Final Biotinylated D-Peptide Probe Purification->Probe

Caption: Synthesis workflow for a biotinylated D-peptide probe.

Novel Research Direction II: Design of Constrained and Cyclic D-Peptide Inhibitors

Constraining the conformation of a peptide by cyclization is a powerful strategy in drug design to enhance receptor binding affinity, selectivity, and stability. [10][11]The incorporation of D-amino acids into cyclic peptides can further improve their pharmacokinetic properties. This compound is an ideal building block for creating cyclic peptides. The ε-amino group of the D-lysine can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu). [10]

Hypothetical Research Plan: Synthesis of a Cyclic D-Peptide Inhibitor of Cathepsin L

Rationale: Cathepsin L is a cysteine protease involved in tumor invasion and metastasis. [12]A potent and selective cyclic peptide inhibitor containing a D-amino acid would be a promising therapeutic candidate. We propose the synthesis of a cyclic peptide based on a known inhibitory sequence, where a D-lysine is incorporated to both enhance stability and serve as a point for cyclization.

Synthetic Strategy:

  • Linear Peptide Synthesis: A linear peptide precursor will be synthesized on a 2-chlorotrityl chloride resin to allow for cleavage of the fully protected peptide. The sequence will include Fmoc-D-Lys(Alloc)-OH, where the Alloc group is an orthogonal protecting group for the side chain amine.

  • Side-Chain Deprotection: The Alloc group will be selectively removed from the D-lysine residue on the resin-bound peptide using a palladium catalyst.

  • On-Resin Cyclization: The deprotected ε-amino group of D-lysine will be coupled with the free C-terminal carboxyl group of the peptide chain using a suitable coupling agent (e.g., HATU).

  • Cleavage and Purification: The cyclic peptide will be cleaved from the resin and purified by HPLC.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent for the modern peptide chemist and drug discovery scientist. Its fundamental application in the synthesis of protease-resistant peptides is well-established and continues to be of paramount importance for improving the therapeutic window of peptide-based drugs. The true potential of this building block, however, lies in its application to more sophisticated molecular designs. The development of stable, D-peptide-based chemical probes and conformationally constrained cyclic inhibitors represents exciting and largely unexplored research avenues. The protocols and hypothetical research plans outlined in this guide provide a solid foundation for researchers to embark on these innovative directions, ultimately contributing to the development of the next generation of peptide-based therapeutics and research tools.

References

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

  • ACS Infectious Diseases. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. [Link]

  • Semantic Scholar. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. [Link]

  • Frontiers. (2020, November 11). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. [Link]

  • PubMed. Lysine derivatives as potent HIV protease inhibitors. Discovery, synthesis and structure-activity relationship studies. [Link]

  • Acmesc. The Crucial Role of Z-Lys-OBzl Benzenesulfonate in Modern Pharmaceutical Synthesis. [Link]

  • PubMed. Inhibition of cathepsin D by tripeptides containing statine analogs. [Link]

  • LifeTein. Custom cyclic peptide synthesis with disulfide bond. [Link]

  • NIH. (2008, October 9). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. [Link]

  • NIH. (2024, March 26). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • NIH. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

  • PubMed. Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids. [Link]

  • Via Medica Journals. (2007, September 14). Cathepsin D inhibitors. [Link]

  • MDPI. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. [Link]

  • University of Kansas. Design and Synthesis of Proteinase Inhibitors. [Link]

  • NIH. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. [Link]

  • ResearchGate. (2025, August 7). Application of Lysine-Based Peptide Dendrimers For Gene Delivery: A Functional Transfection In Vitro. [Link]

  • MDPI. Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. [Link]

  • NIH. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. [Link]

  • ACS Publications. Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Selective and Potent Inhibitors of Caspases-2, -3, -6, -7, -8, -9, and -10. [Link]

  • NIH. Natural Products as Cathepsin Inhibitors. [Link]

  • ACS Omega. (2021, December 6). Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. [Link]

  • ResearchGate. (2025, August 7). Lysine Sulfonamides as Novel HIV-Protease Inhibitors: Nɛ-Acyl Aromatic α-Amino Acids. [Link]

  • NIH. (2024, August 21). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. [Link]

  • ResearchGate. Application and synthesis of photo‐arginine and δ‐photo‐lysine probes.... [Link]

  • MDPI. Molecules | Special Issue : Design and Synthesis of Protease Inhibitors. [Link]

  • Cambridge Bioscience. Z-Lys-OBzl · benzenesulfonate - Bachem AG. [Link]

  • NIH. A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. [Link]

  • ACS Publications. (2025, August 15). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. [Link]

  • PubMed. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. [Link]

  • NIH. (2021, September 27). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for Z-D-Lys-OBzl Benzenesulfonate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the applications of Z-D-Lys-OBzl benzenesulfonate in drug discovery and development. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Strategic Role of a Protected Lysine Derivative

This compound, systematically known as Nα-benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide and medicinal chemistry.[1] Its unique configuration, with the α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid esterified as a benzyl (Bzl) ester, offers strategic advantages in multi-step syntheses. The benzenesulfonate salt form enhances its stability and handling properties, making it a reliable reagent in complex synthetic routes.[1]

While not an active pharmaceutical ingredient (API) itself, its importance lies in its role as a key intermediate for the synthesis of peptide-based drugs and other complex bioactive molecules.[1] The protecting groups are stable under various reaction conditions but can be selectively removed, allowing for precise control over the synthetic pathway. This attribute is paramount in the construction of well-defined peptide sequences and other intricate molecular architectures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms Z-D-Lys-OBzl·Benzenesulfonate, Nα-Z-D-lysine benzyl ester benzenesulfonate salt
Molecular Formula C₂₇H₃₂N₂O₇S
Molecular Weight 528.6 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Solubility Soluble in organic solvents like DMF and DMSO
Storage 0-8°C

Core Applications in Drug Discovery and Development

The utility of this compound in drug discovery is primarily centered on its incorporation into synthetic schemes that require a D-lysine moiety. The D-amino acid configuration is often introduced into peptide therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

Building Block for Peptide Synthesis

The most prominent application of this compound is in the synthesis of peptides, particularly those with therapeutic potential. The Z and Bzl protecting groups are orthogonal to other commonly used protecting groups in peptide synthesis, such as Boc and Fmoc, providing flexibility in synthetic strategies.

G cluster_0 Preparation cluster_1 Coupling cluster_2 Deprotection & Elongation cluster_3 Final Cleavage start Start with this compound activation Activate Carboxyl Group start->activation coupling Couple with N-terminal of growing peptide chain activation->coupling wash Wash to remove excess reagents coupling->wash deprotection Selective deprotection of N-terminal protecting group wash->deprotection final_deprotection Global deprotection of all protecting groups wash->final_deprotection After final coupling elongation Repeat coupling with next amino acid deprotection->elongation elongation->coupling n cycles cleavage Cleavage from solid support (if applicable) final_deprotection->cleavage purification Purify final peptide cleavage->purification

Caption: General workflow for incorporating this compound into a peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound with another amino acid derivative in solution.

Materials:

  • This compound

  • N-terminally protected amino acid (e.g., Boc-Gly-OH)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Preparation of Reactants:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally protected amino acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

    • Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

    • Add this solution dropwise to the pre-activated amino acid solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide derivative by column chromatography on silica gel.

Synthesis of Complex Bioactive Molecules: The Case of Glucosepane

Z-L-Lys-OBzl benzenesulfonate (the L-isomer of the topic compound) has been utilized as a key starting material in the total synthesis of glucosepane. Glucosepane is a complex protein cross-link that is implicated in the pathophysiology of diabetes and aging. The synthesis of glucosepane allows for further biological studies to understand its role in human health and disease.

The synthesis involves a multi-step sequence where the protected lysine derivative is elaborated to form the characteristic seven-membered ring of glucosepane. This application highlights the importance of such building blocks in accessing complex and biologically relevant molecules that are otherwise difficult to obtain from natural sources.

Biochemical Probe in Protease Research

While not a direct protease inhibitor, this compound can be used to synthesize peptide substrates for proteases. The D-lysine residue can confer resistance to cleavage by certain proteases, making it a useful tool for studying enzyme specificity and for creating more stable peptide-based probes and diagnostics.

Protocol 2: In Vitro Protein Digestibility Assay

This protocol is adapted from studies on the digestibility of modified proteins and can be used to assess the stability of peptides containing D-lysine residues synthesized using this compound.

Materials:

  • Peptide containing D-lysine

  • Control peptide with L-lysine

  • Pepsin solution (e.g., 1 mg/mL in 0.1 N HCl)

  • Pancreatin solution (e.g., 1 mg/mL in phosphate buffer, pH 7.5)

  • Trichloroacetic acid (TCA) solution

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Pepsin Digestion:

    • Dissolve the test and control peptides in 0.1 N HCl to a final concentration of 1 mg/mL.

    • Add the pepsin solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the mixture at 37°C for 2 hours.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and stop the reaction by adding an equal volume of TCA solution to precipitate undigested protein/peptide.

  • Pancreatin Digestion:

    • After pepsin digestion, neutralize the samples with NaOH.

    • Add the pancreatin solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for a further 2-4 hours.

    • Take aliquots at various time points and stop the reaction with TCA.

  • Analysis:

    • Centrifuge the TCA-treated samples to pellet the undigested material.

    • Analyze the supernatant for the presence of smaller peptide fragments or free amino acids using HPLC or by measuring the increase in free amino groups using a ninhydrin assay.

    • Compare the digestion profiles of the D-lysine containing peptide with the L-lysine control to determine the enhanced stability.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery and development. Its primary role as a protected D-lysine derivative enables the synthesis of more stable and potent peptide-based therapeutics. Furthermore, its application in the total synthesis of complex natural products like glucosepane opens avenues for deeper biological investigations. The protocols provided herein offer a starting point for researchers to leverage the unique properties of this compound in their synthetic and biochemical studies. As the field of peptide therapeutics continues to expand, the demand for such specialized amino acid derivatives is expected to grow, further solidifying the importance of this compound in the drug discovery landscape.

References

Sources

Application Notes and Protocols for the Incorporation of Z-D-Lys-obzl Benzenesulfonate into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of Nα-Z-D-lysine-Obzl benzenesulfonate into peptide sequences. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles and offers step-by-step methodologies for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. By leveraging an orthogonal protection strategy, this building block offers precise control over peptide architecture, a critical aspect in the development of complex peptide-based therapeutics and research tools. This guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Differentially Protected Lysine

Lysine, with its primary amino group on the side chain (ε-amine), is a frequent site for post-translational modifications, bioconjugation, and the construction of branched or cyclic peptides. To achieve site-specific modifications, it is imperative to employ an orthogonal protection strategy, wherein the α-amino group and the ε-amino group can be deprotected under different chemical conditions.[1]

Z-D-Lys-obzl benzenesulfonate is a D-lysine derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (Obzl). The benzenesulfonate salt form enhances the compound's stability and handling properties.[2][3] The Cbz group is labile to hydrogenolysis and strong acidic conditions, while being stable to the milder acidic or basic conditions used for the removal of other protecting groups like Boc or Fmoc, respectively.[4][5] This differential stability is the cornerstone of its utility in complex peptide synthesis.[6] The incorporation of a D-amino acid can also impart distinct conformational characteristics and improved metabolic stability to the resulting peptide.[6]

This document will detail the strategic application of this compound in both solid-phase and solution-phase peptide synthesis.

Chemical Structures and Key Properties

A clear understanding of the protecting groups and the counter-ion is fundamental to the successful application of this reagent.

The Protecting Groups: Z (Cbz) and Benzyl Ester (Obzl)
  • Nα-Benzyloxycarbonyl (Z or Cbz): This group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[5] It is stable to the trifluoroacetic acid (TFA) used for Boc group removal and the piperidine used for Fmoc group removal, making it an excellent choice for orthogonal strategies.[7]

  • Carboxyl-Benzyl ester (Obzl): Similar to the Cbz group, the benzyl ester is also cleaved under hydrogenolytic conditions or by strong acids. This simultaneous deprotection of both the N-terminus and C-terminus can be advantageous in certain synthetic designs.

The Benzenesulfonate Counter-ion

The benzenesulfonate anion is the conjugate base of benzenesulfonic acid.[8] In the context of Z-D-Lys-obzl, it forms a salt with the free ε-amino group of the lysine side chain. This salt formation improves the crystallinity and handling of the amino acid derivative, often leading to a more stable, free-flowing solid. During the coupling reaction, the ε-amino group is liberated by the addition of a base. The role of counter-ions can also influence the physicochemical properties of the peptide.[9]

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a research setting. The following protocols are designed for a standard Boc-SPPS workflow, where Z-D-Lys-obzl can be incorporated as a non-terminal residue.

Overview of the Boc-SPPS Strategy

In Boc-SPPS, the Nα-amino group of the growing peptide chain is temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[10] Each cycle of amino acid addition involves:

  • Deprotection: Removal of the Boc group with an acid (e.g., TFA).

  • Neutralization: Neutralization of the resulting ammonium salt with a base (e.g., DIEA).

  • Coupling: Activation and coupling of the next Boc-protected amino acid.

The Z-group on the lysine α-amine is stable to these conditions.

Experimental Protocol: Incorporation of Z-D-Lys-obzl in Boc-SPPS

This protocol details a single coupling cycle for incorporating this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Table 1: Reagent Quantities for a Single Coupling

ReagentEquivalents (relative to resin loading)
This compound3.0
Coupling Reagent (e.g., HBTU)2.9
HOBt (if using DIC)3.0
DIEA6.0

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution. The DIEA will neutralize the benzenesulfonate salt, liberating the ε-amino group, and also facilitate the coupling reaction.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to detect the presence of free primary amines.[11]

    • A negative result (yellow/colorless beads) indicates complete coupling.

    • A positive result (blue/purple beads) indicates incomplete coupling. If the test is positive, extend the reaction time or perform a second coupling (double coupling).[11]

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove excess reagents and byproducts.

Incorporation via Solution-Phase Peptide Synthesis

Solution-phase synthesis is often employed for large-scale production or the synthesis of short peptide fragments.[12][13]

General Principles of Solution-Phase Coupling

This method involves the coupling of an N-protected amino acid (or peptide) with a C-protected amino acid (or peptide) in an organic solvent.[10] The key is the activation of the carboxyl group of the N-protected component.

Experimental Protocol: Solution-Phase Coupling

This protocol describes the coupling of this compound to an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in DCM.

    • Add TEA (1.1 eq.) to neutralize the hydrochloride and stir for 10-15 minutes at 0°C.

  • Coupling Reagent Addition:

    • Add this compound (1.1 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) to the reaction mixture.

    • Add an additional equivalent of TEA to neutralize the benzenesulfonate salt.

  • Reaction:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Deprotection and Cleavage

The final step in peptide synthesis is the removal of all protecting groups and, in the case of SPPS, cleavage from the solid support.

Selective Deprotection of the Z-group

If the synthesis requires further modification at the N-terminus of the D-lysine residue while the rest of the peptide remains protected, selective hydrogenolysis can be performed.

Protocol: Catalytic Hydrogenolysis of the Z-group

  • Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Global Deprotection and Cleavage from Resin (for SPPS)

For peptides synthesized using a Boc-SPPS strategy on a standard resin like MBHA, a strong acid is required for the final cleavage.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol: HF or Reagent K Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment. Reagent K is also highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash and dry the peptide-resin thoroughly.

  • Cleavage:

    • Treat the resin with the cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin) for 2-4 hours at room temperature.[14]

    • The strong acid will cleave the peptide from the resin and remove the Z-group from the D-lysine and other acid-labile side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

Diagram 1: SPPS Incorporation Workflow

spss_workflow Resin Peptide-Resin (Free Amine) Coupling Coupling to Resin Resin->Coupling Preactivation Pre-activation of Z-D-Lys-obzl·BSA with HBTU/DIEA Preactivation->Coupling Kaiser Kaiser Test Coupling->Kaiser Monitor Wash Washing (DMF, DCM) NextCycle Proceed to Next Cycle Wash->NextCycle Kaiser->Coupling Positive (Recouple) Kaiser->Wash Negative

Caption: Boc-SPPS workflow for incorporating Z-D-Lys-obzl.

Diagram 2: Orthogonal Deprotection Strategy

deprotection_strategy Peptide Fully Protected Peptide Nα-Boc-...-Lys(ε-Z)-...-Resin Boc_Deprotect N-Terminus Deprotected H₂N-...-Lys(ε-Z)-...-Resin Peptide->Boc_Deprotect TFA (for chain elongation) Z_Deprotect Side-Chain Deprotected Nα-Boc-...-Lys(ε-NH₂)-...-Resin Peptide->Z_Deprotect H₂/Pd-C (for side-chain modification) Global_Deprotect Final Peptide H₂N-...-Lys(ε-NH₂)-...-COOH Peptide->Global_Deprotect HF or Reagent K (Final Cleavage) Boc_Deprotect->Global_Deprotect HF or Reagent K

Caption: Orthogonal deprotection scheme for Z-protected lysine.

Conclusion

This compound is a versatile and valuable building block for advanced peptide synthesis. Its key attribute is the Nα-Z protecting group, which facilitates an orthogonal protection strategy, allowing for the synthesis of complex peptides with high precision.[6] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this reagent into their synthetic workflows to achieve their desired target peptides. The choice between solid-phase and solution-phase synthesis will depend on the specific goals of the project, such as scale and the length of the peptide sequence.

References

  • Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. (n.d.). Self-grounding API.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.). Benchchem.
  • The Crucial Role of Z-Lys-OBzl Benzenesulfonate in Modern Pharmaceutical Synthesis. (n.d.). Self-grounding API.
  • Nα-Z-D-lysine benzyl ester benzenesulfonate salt. (n.d.). Chem-Impex.
  • Orthogonal Protection in Peptide Synthesis: A Comparative Guide to Boc-Lys(Mtt). (n.d.). Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Benzenesulfonate. (n.d.). PubChem.
  • The Role of Counter-Ions in Peptides—An Overview. (2020). PMC.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. (n.d.). Benchchem.
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (n.d.). ACS Publications.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
  • Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. (n.d.). Benchchem.

Sources

Application Notes and Protocols: Z-D-Lys-obzl Benzenesulfonate as a Pivotal Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protected Lysine Derivatives

In the landscape of modern drug discovery, particularly in the design of enzyme inhibitors, the strategic selection of chemical building blocks is paramount. Z-D-Lys-obzl benzenesulfonate is a specialized amino acid derivative that serves as a critical starting material for the synthesis of peptidomimetics and other small molecules targeting various enzymes, most notably serine proteases like trypsin and thrombin.[1][2] Its structure is engineered for synthetic utility: the α-amino and carboxyl groups are masked with protecting groups, preventing unwanted side reactions and allowing for controlled, sequential bond formation. The benzenesulfonate salt form enhances the compound's stability, crystallinity, and handling properties, making it a reliable reagent in complex synthetic pathways.[2]

This guide provides an in-depth exploration of this compound, detailing its chemical rationale, providing field-proven protocols for its use, and explaining the mechanistic basis for the inhibitors it helps create.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent. The compound is a white powder that should be stored at 0-8°C.[1]

PropertyValueReference
Synonyms Z-D-Lys-OBzl·Benzenesulfonate, Nα-Z-D-lysine benzyl ester benzenesulfonate salt[1]
CAS Number 201018-13-5 (Note: 68973-36-4 for the L-form)[1][3]
Molecular Formula C₂₇H₃₂N₂O₇S[1]
Molecular Weight 528.6 g/mol [1][4]
Appearance White powder[1]
Melting Point 98-100 °C[1]
Purity ≥98% or ≥99% (TLC)[1][3]
Solubility Soluble in DMF and DMSO[3]
Storage 0-8°C[1]

The Chemical Rationale: A Tripartite System for Controlled Synthesis

The efficacy of this compound as a building block stems from the specific roles of its three key chemical features: the Nα-Z group, the C-terminal benzyl ester, and the benzenesulfonate counterion.

The Nα-Benzyloxycarbonyl (Z) Group: A Robust Amino Shield

The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely used protecting group for α-amino functions in peptide synthesis.[5]

  • Expertise & Causality: Its primary function is to decrease the nucleophilicity of the α-amino group, thereby preventing self-polymerization or other unwanted reactions during the activation of the carboxyl group for peptide bond formation. The Z-group is chosen for its stability under a variety of coupling conditions. It is resistant to the mildly acidic or basic conditions often used in synthesis but can be cleanly removed under specific, non-damaging conditions, most commonly catalytic hydrogenation (H₂/Pd) or with hydrobromic acid in acetic acid (HBr/AcOH).[5] This predictable reactivity is essential for a multi-step synthetic strategy.

The Benzyl (obzl) Ester: Carboxyl Protection and Orthogonality

Protecting the C-terminal carboxylic acid as a benzyl ester (obzl) is another cornerstone of classical peptide synthesis, particularly within the Boc/Bzl strategy.[6]

  • Trustworthiness & Logic: The benzyl ester is stable to the conditions used to remove many other protecting groups, such as the acid-labile Boc group.[6] This "quasi-orthogonal" nature allows for selective deprotection of the N-terminus for chain elongation while the C-terminus and side chains remain protected.[7] Like the Z-group, the benzyl ester is readily cleaved by catalytic hydrogenation, allowing for the simultaneous deprotection of both the N- and C-termini in a final step if desired. This simultaneous cleavage is a highly efficient final step in many synthetic routes.

The Benzenesulfonate Salt: Enhancing Practical Utility

The presence of the benzenesulfonate counterion is a practical enhancement. It forms a salt with the free ε-amino group of the lysine side chain. This ionic interaction often improves the compound's crystallinity, making it an easily weighable, non-hygroscopic solid. This improves its shelf-life and makes it easier to handle accurately in the laboratory compared to a free base, which might be an oil or a less stable solid.

General Synthetic Workflow for Inhibitor Development

The use of this compound typically follows a logical workflow from the protected building block to the final, active enzyme inhibitor. This process involves coupling the lysine derivative to another molecular fragment, followed by the removal of the protecting groups.

G cluster_0 A Z-D-Lys-obzl benzenesulfonate C Coupling Reaction (e.g., DCC/HOBt or HATU) A->C B Pharmacophore or Next Amino Acid (with protected termini) B->C D Protected Intermediate (e.g., Dipeptide) C->D Amide Bond Formation E Deprotection (e.g., Catalytic Hydrogenation) D->E Removal of Z and obzl groups F Final Enzyme Inhibitor (Purified) E->F

Caption: General workflow for synthesizing an enzyme inhibitor.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key decisions.

Protocol 1: Solution-Phase Coupling of Z-D-Lys-obzl with a C-Protected Amino Acid

This protocol details the synthesis of a model dipeptide, Z-D-Lys(H-benzenesulfonate)-Gly-OMe, demonstrating a standard coupling procedure.

Objective: To form a peptide bond between this compound and the methyl ester of glycine.

Materials and Reagents:

ReagentPurpose
This compoundN-protected amino acid
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)C-protected amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agent
1-Hydroxybenzotriazole (HOBt)Racemization suppressant
N-Methylmorpholine (NMM) or Triethylamine (TEA)Base for neutralization
Dichloromethane (DCM)Anhydrous solvent
Dimethylformamide (DMF)Anhydrous solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionAqueous wash
1N Hydrochloric Acid (HCl)Aqueous wash
Brine (Saturated NaCl solution)Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent

Step-by-Step Methodology:

  • Neutralization:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.1 eq) dropwise while stirring. Stir for 15 minutes. Causality: This step neutralizes the hydrochloride salt to generate the free amine, which is necessary for the nucleophilic attack during coupling.

  • Activation:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

    • Cool this solution to 0°C.

    • Add DCC (1.1 eq) dissolved in a small amount of DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Stir the activation mixture at 0°C for 30 minutes. Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions.

  • Coupling:

    • Add the neutralized glycine methyl ester solution from step 1 to the activation mixture from step 2 at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with additional DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure protected dipeptide.

Protocol 2: Global Deprotection via Catalytic Hydrogenation

This protocol describes the simultaneous removal of the Z and benzyl ester protecting groups to yield the final, active inhibitor.

Objective: To cleave the Z and obzl groups from the protected peptide.

Materials and Reagents:

ReagentPurpose
Protected Peptide IntermediateSubstrate
Palladium on Carbon (Pd/C, 10%)Catalyst
Methanol or EthanolSolvent
Hydrogen (H₂) gasReducing agent
CeliteFiltration aid

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the protected peptide (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the peptide) to the solution. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon) when dry.

    • Secure the flask to a hydrogenation apparatus.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system at 1-3 atm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected peptide.

  • Purification:

    • The final product can be purified by reverse-phase HPLC (RP-HPLC) if necessary to achieve high purity.

Mechanism of Action: Targeting the S1 Pocket of Serine Proteases

Inhibitors synthesized from lysine derivatives are particularly effective against serine proteases like trypsin, whose primary substrate specificity is for cleavage after basic amino acid residues (lysine and arginine).

  • Authoritative Grounding: The active site of these proteases contains a specificity pocket, known as the S1 pocket, which is responsible for substrate recognition. In trypsin, the S1 pocket is deep and has a negatively charged aspartic acid residue (Asp189) at its base.[8] The positively charged ε-amino group of the lysine side chain on the inhibitor forms a strong, charge-stabilized salt bridge with this aspartate residue, anchoring the inhibitor firmly in the active site and leading to potent inhibition.[8]

G cluster_0 Trypsin S1 Pocket cluster_1 Lysine-based Inhibitor Asp189 Asp189 (COO⁻) Lys_Side_Chain Lysine Side Chain (CH₂)₄-NH₃⁺ Lys_Side_Chain->Asp189 Ionic Interaction (Salt Bridge)

Caption: Interaction of a lysine side chain with the S1 pocket.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its carefully designed protecting group scheme provides the control and flexibility required for the rational design and synthesis of potent and selective enzyme inhibitors. The protocols and principles outlined in this guide offer a robust framework for researchers to leverage this valuable building block in their drug discovery programs.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups - Benchchem. (2025, December 6). Benchchem.
  • Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Hunt, I. (n.d.). Ch27 : Peptide synthesis . University of Calgary. Retrieved from [Link]

  • Soares da Costa, T. P., et al. (2022). A dual-target herbicidal inhibitor of lysine biosynthesis. eLife.
  • (2025, August 9). Design, synthesis and SAR of a series of 1,3,5-trisubstituted benzenes as thrombin inhibitors.
  • Z-Lys-OBzl (benzenesulfonate) - Biochemicals . (n.d.). Bertin Bioreagent. Retrieved from [Link]

  • Christoff, R. M., et al. (2021). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. eLife.
  • Z-Lys-OBzl benzenesulfonate | Biochemical Assay Reagent. (n.d.). MedChemExpress.
  • The Crucial Role of Z-Lys-OBzl Benzenesulfonate in Modern Pharmaceutical Synthesis. (n.d.).
  • Soares da Costa, T. P., et al. (n.d.). Inhibitors of lysine biosynthesis enzymes as potential new herbicides. PubMed.
  • Z-Lys-OBzl · benzenesulfonate - Bachem AG. (n.d.). Cambridge Bioscience.
  • Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.). Benchchem.
  • Mas-Ramón, G., et al. (n.d.). Lysine methyltransferase inhibitors: where we are now. PubMed Central.
  • Ganesan, A., et al. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers.
  • Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl - Benchchem. (n.d.). Benchchem.
  • EP0504064B1 - Novel thrombin inhibitors. (n.d.).
  • Application Notes and Protocols for the Incorporation of Z-Glu-OBzl into Peptide Libraries - Benchchem. (n.d.). Benchchem.
  • Kim, D., et al. (n.d.). Discovery of LB30057, a Benzamidrazone-Based Selective Oral Thrombin Inhibitor.
  • 4 Synthesis of Peptides. (n.d.).
  • Wolter, M., et al. (n.d.). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. PubMed Central.
  • Nishikata, M. (1985). Inhibition studies of soybean trypsin-like enzyme. Journal of Biochemistry.
  • Ullah, A., et al. (n.d.). Trypsin Inhibitor Isolated From Glycine max (Soya Bean)
  • (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.

Sources

Application Notes & Protocols: Strategic Bioconjugation Using Z-D-Lysine-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Approach to Linker Chemistry

In the landscape of advanced bioconjugate development, precision and control are paramount. The choice of a linker molecule is not merely a matter of connection but a strategic decision that dictates the functionality, stability, and ultimate performance of the final construct. Z-D-Lysine-OBzl benzenesulfonate emerges as a uniquely valuable tool for researchers in this domain. It is a derivative of D-lysine where the alpha-amino (Nα) and carboxy-terminal groups are masked with orthogonal protecting groups—the benzyloxycarbonyl (Z or Cbz) group and the benzyl ester (OBzl), respectively.[1][2][3] The critical feature for bioconjugation is the presence of a free, reactive epsilon-amino (Nε) group on the lysine side chain, which is presented as a stable benzenesulfonate salt.[4][5][6]

This configuration allows for the site-specific attachment of the lysine derivative to a biomolecule via its Nε-amine, while the protected termini prevent unwanted polymerization or side reactions.[2] Following conjugation, the Z and OBzl groups can be selectively removed, typically through hydrogenolysis, unmasking a new primary amine and a carboxylic acid.[3][7] This "pro-linker" strategy provides a powerful platform for creating well-defined bioconjugates, enabling subsequent modifications, or introducing a specific amino acid functionality onto a target molecule.

This document provides a comprehensive guide to the principles and a detailed protocol for the practical application of Z-D-Lys-OBzl benzenesulfonate in bioconjugation, tailored for researchers, scientists, and drug development professionals.

The Underlying Chemistry: Control and Selectivity

The utility of this compound is rooted in the strategic deployment of its chemical moieties. Understanding their individual roles is crucial for successful experimental design.

  • Nα-Benzyloxycarbonyl (Z or Cbz) Group : This is a well-established, robust protecting group for amines, particularly in peptide synthesis.[1][7][8] It is stable under a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid, conditions which typically do not harm the peptide backbone.[1] Its presence on the alpha-amine prevents this group from participating in the initial conjugation reaction.

  • Carboxyl-Benzyl Ester (OBzl) Group : The benzyl ester provides robust protection for the carboxylic acid group.[9] Similar to the Z group, it is stable to many reagents but is readily cleaved by catalytic hydrogenolysis.[3] This orthogonality ensures that the carboxyl group remains inert during the Nε-amine conjugation. The simultaneous deprotection of both Z and OBzl groups via hydrogenolysis is a key advantage of this protection scheme.[3]

  • Nε-Amino Group : This is the primary reactive site for the initial bioconjugation. As a primary amine, it is a strong nucleophile, ideal for reacting with electrophilic targets such as activated esters (e.g., NHS esters) or for forming an amide bond with a carboxylic acid via carbodiimide chemistry.

  • Benzenesulfonate Salt : This counter-ion forms a stable, crystalline salt with the protonated Nε-amino group. This enhances the compound's stability, improves its handling characteristics as a solid, and aids in its solubility in appropriate reaction media.[6]

The most common strategy for attaching this linker to biomolecules like proteins is through the formation of an amide bond with accessible aspartic or glutamic acid residues. This is efficiently achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).

Mechanism of EDC/Sulfo-NHS Coupling

The conjugation process follows a well-defined, two-step activation and coupling pathway, which is essential for minimizing undesirable protein-protein crosslinking.[10][11]

EDC_NHS_Mechanism Protein_COOH Protein-COOH Acylisourea O-acylisourea intermediate (unstable) Protein_COOH->Acylisourea + EDC EDC EDC:s->Acylisourea:n NHS_Ester Amine-Reactive Sulfo-NHS Ester (semi-stable) Acylisourea->NHS_Ester + Byproduct1 Isourea Byproduct Acylisourea->Byproduct1 hydrolysis Sulfo_NHS Sulfo-NHS Sulfo_NHS:s->NHS_Ester:n Bioconjugate Bioconjugate (Stable Amide Bond) NHS_Ester->Bioconjugate + Byproduct2 Sulfo-NHS NHS_Ester:s->Byproduct2:n Lys_Linker Z-D-Lys(OBzl)-NH₂ Lys_Linker:s->Bioconjugate:n

Figure 1: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.

Experimental Protocol: Conjugation to a Model Protein

This protocol details the covalent attachment of this compound to a protein containing surface-accessible carboxyl groups, such as Bovine Serum Albumin (BSA), using a two-step EDC/Sulfo-NHS procedure.

Materials and Reagents
ReagentSpecificationRecommended Supplier
This compoundPurity ≥98%Chem-Impex, Bachem
Bovine Serum Albumin (BSA)Protease-free, ≥98%Sigma-Aldrich
EDC (EDAC)Bioconjugation gradeThermo Fisher
Sulfo-NHSBioconjugation gradeThermo Fisher
MES Activation Buffer100 mM MES, 500 mM NaCl, pH 6.0In-house preparation
PBS Coupling Buffer50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5In-house preparation
Quenching Solution1 M Hydroxylamine, pH 8.5In-house preparation
Purification ColumnsDesalting columns (e.g., Zeba™ Spin) or SEC columnsThermo Fisher, GE
Step-by-Step Methodology

This procedure is designed for a ~1 mg scale conjugation. Optimization may be required based on the specific protein and desired degree of labeling.

Step 1: Preparation of Reactants

  • Prepare Protein Solution: Dissolve 1 mg of BSA in 500 µL of MES Activation Buffer. Causality: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0) to suppress the competing hydrolysis of the O-acylisourea intermediate. MES is a non-amine, non-carboxylate buffer ideal for this step.[12]

  • Prepare Linker Solution: Dissolve 1.3 mg of this compound (MW 528.6 g/mol ) in 100 µL of PBS Coupling Buffer to make a 25 mM solution. This corresponds to a ~50-fold molar excess relative to the protein. Causality: A molar excess of the linker drives the reaction towards efficient conjugation and helps saturate the activated sites on the protein.

  • Prepare EDC/Sulfo-NHS: Immediately before use, weigh out ~1 mg of EDC and ~2.8 mg of Sulfo-NHS. Dissolve them together in 100 µL of cold MES Activation Buffer to yield final concentrations of approximately 50 mM EDC and 125 mM Sulfo-NHS. Trustworthiness: EDC is highly susceptible to hydrolysis. Using fresh, cold solutions is critical for maintaining its activity and ensuring reproducible results.[12][13]

Step 2: Activation of Protein Carboxyl Groups

  • Add the 100 µL of freshly prepared EDC/Sulfo-NHS solution to the 500 µL protein solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing. Causality: Sulfo-NHS reacts with the unstable O-acylisourea intermediate formed by EDC to create a more stable, amine-reactive Sulfo-NHS ester. This two-step approach increases coupling efficiency and allows for a buffer exchange before adding the amine-containing linker, which is crucial for proteins that also contain primary amines.[10][11]

Step 3: Conjugation with the Lysine Derivative

  • Optional but Recommended: To remove excess EDC and Sulfo-NHS, pass the activated protein solution through a desalting column pre-equilibrated with PBS Coupling Buffer (pH 7.5). This minimizes side reactions.

  • Add the 100 µL of the 25 mM linker solution to the activated protein solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. Causality: The reaction of the Sulfo-NHS ester with the primary amine of the lysine linker is most efficient at a pH of 7.2-8.0.[12]

Step 4: Quenching and Purification

  • Quench the Reaction: Add 20 µL of 1 M Hydroxylamine to the reaction mixture. Incubate for 15 minutes at room temperature. Causality: Quenching deactivates and hydrolyzes any unreacted Sulfo-NHS esters, preventing further modification during purification and storage.[11]

  • Purify the Conjugate: Remove unreacted linker and byproducts by extensive dialysis against PBS or by using a desalting or size-exclusion chromatography (SEC) column.[14][15] The purified bioconjugate can be stored at 4°C or -20°C.

Experimental Workflow Diagram

Bioconjugation_Workflow A 1. Prepare Protein in MES Buffer (pH 6.0) B 2. Activate Carboxyls Add fresh EDC/Sulfo-NHS (Incubate 15-30 min) A->B C 3. Buffer Exchange (Optional) Desalting column into PBS (pH 7.5) B->C D 4. Add Linker This compound (Incubate 2h - O/N) C->D E 5. Quench Reaction Add Hydroxylamine (Incubate 15 min) D->E F 6. Purify Bioconjugate Dialysis or SEC E->F G Final Bioconjugate F->G

Figure 2: Step-by-step workflow for protein bioconjugation.

Characterization of the Bioconjugate

Validation of the conjugation is a critical step to ensure the experiment was successful and to quantify the outcome.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique to confirm covalent modification.[16][17] The analysis of the intact bioconjugate will show a mass increase corresponding to the number of linker molecules attached.

ComponentMolecular Weight (Da)Calculation Notes
Z-D-Lys-OBzl (Free Base)414.49C₂₁H₂₆N₂O₆
Mass Added per Conjugation396.47Mass of linker minus mass of H₂O lost in amide bond formation
Expected Mass of 1:1 Conjugate MW of Protein + 396.47 A distribution of species (0, 1, 2... linkers) is common

Note: The benzenesulfonate counter-ion (MW 158.18) is not covalently attached and will not be observed in the final conjugate mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the conjugate and separating it from unreacted starting materials.[14][15]

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on hydrodynamic radius. It is excellent for separating the high molecular weight protein conjugate from the low molecular weight unreacted linker and for detecting any protein aggregation that may have occurred.[15]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity. The addition of the hydrophobic Z and OBzl groups will typically cause the conjugate to have a longer retention time than the unmodified protein, allowing for quantification of the different species.[15][18]

Post-Conjugation Deprotection

To unmask the alpha-amino and carboxyl groups of the conjugated lysine, a catalytic hydrogenolysis reaction can be performed.

  • Dissolve the purified bioconjugate in a suitable buffer (e.g., PBS or acetate buffer).

  • Add a Palladium on Carbon (Pd/C) catalyst (typically 10% w/w of the conjugate).

  • Stir the mixture under a positive pressure of hydrogen gas (H₂) for 4-16 hours at room temperature.

  • Remove the catalyst by filtration through a 0.22 µm filter. Caution: This procedure must be performed with appropriate safety measures for handling hydrogen gas and flammable catalysts.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive EDC due to hydrolysis.[12][13]2. Incorrect buffer pH for activation or coupling steps.3. Presence of competing nucleophiles (e.g., Tris, Glycine) in the buffer.[12]1. Use fresh, high-quality EDC; allow to warm to RT before opening. Prepare solutions immediately before use.2. Verify pH of MES (5.0-6.0) and PBS (7.2-8.0) buffers.3. Perform buffer exchange into recommended buffers.
Protein Aggregation/Precipitation 1. High degree of modification leading to insolubility.2. Inappropriate buffer conditions for protein stability.3. Crosslinking due to one-step reaction.1. Reduce the molar excess of EDC/Sulfo-NHS and linker.2. Ensure the chosen buffers maintain protein stability throughout the process.3. Strictly follow the two-step protocol; consider purifying the activated protein before adding the linker.
High Polydispersity in MS 1. Stochastic nature of lysine/glutamate/aspartate modification.2. Reaction times too long or too short.1. This is expected. To control it, reduce the molar excess of reagents or shorten reaction times.2. Perform time-course experiments to optimize the reaction duration for the desired degree of labeling.

References

  • Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?.
  • Bachem. (2021, March 18). Z - Benzyloxycarbonyl.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Bailer, M., et al. (n.d.). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry - ACS Publications.
  • Spectroscopy Online. (2024, March 18). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry.
  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Benchchem. (n.d.). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
  • Química Organica.org. (n.d.). Peptide synthesis - Acid group protection.
  • Royal Society of Chemistry. (n.d.). Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics.
  • Groves, K., et al. (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC - NIH.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Bio-protocol. (n.d.). Peptide Conjugation with the Use of EDC/NHS.
  • Thermo Fisher Scientific. (n.d.). Instructions - EDC.
  • Chem-Impex. (n.d.). Nα-Z-D-lysine benzyl ester benzenesulfonate salt.
  • Cayman Chemical. (n.d.). Z-Lys-OBzl (benzenesulfonate) (CAS Number: 68973-36-4).
  • PubMed. (n.d.). Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions.
  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation.
  • ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Analyzing Bioconjugate Purity.
  • AAT Bioquest. (2020, November 14). How do you purify oligonucleotide conjugates by HPLC?.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification - HPLC Analysis.
  • Biomol.com. (n.d.). Z-Lys-OBzl (benzenesulfonate) (CAS 68973-36-4).
  • Cambridge Bioscience. (n.d.). Z-Lys-OBzl · benzenesulfonate - Bachem AG.
  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
  • Smolecule. (n.d.). Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl].
  • ResearchGate. (2020, February 26). EDC-NHS coupling not working?.
  • MedChemExpress. (n.d.). Z-Lys-OBzl benzenesulfonate.
  • Reddit. (2022, July 1). Help with NHS/EDC coupling protocol to attach antibodies to glass.
  • Wikipedia. (n.d.). Benzenesulfonic acid.

Sources

Application Notes & Protocols: A Step-by-Step Guide for the Deprotection of Z-D-Lys-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed protocol for the deprotection of Z-D-Lys-OBzl benzenesulfonate, a common intermediate in peptide synthesis and medicinal chemistry. The document outlines the scientific rationale, step-by-step experimental procedures, analytical monitoring, and purification of the final product, D-Lysine. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

N-α-benzyloxycarbonyl-D-lysine benzyl ester (Z-D-Lys-OBzl) is a doubly protected amino acid derivative frequently used in the synthesis of complex peptides and other pharmaceutical compounds.[1][2] The benzyloxycarbonyl (Z or Cbz) group protects the α-amino functionality, while the benzyl (OBzl) group protects the carboxylic acid. This dual protection prevents unwanted side reactions during peptide coupling.[3] The benzenesulfonate salt form enhances the compound's stability and handling properties as a crystalline solid.[4][5]

The simultaneous removal of both the Z and OBzl protecting groups is a critical step to yield the free amino acid, D-Lysine. The most effective and widely used method for this transformation is catalytic hydrogenation.[3][6] This method is favored for its mild reaction conditions and high efficiency.[7]

Mechanism of Deprotection:

The deprotection proceeds via hydrogenolysis, where the substrate and hydrogen gas adsorb onto the surface of a metal catalyst, typically palladium on carbon (Pd/C).[7] The catalyst facilitates the cleavage of the benzylic C-O bonds in both the Z-group and the benzyl ester.[3][7] The Z-group releases an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[3] The benzyl ester is cleaved to produce the free carboxylic acid and toluene.[3] The benzenesulfonic acid is neutralized during the work-up phase.

Experimental Workflow Overview

The overall process for the deprotection of this compound involves the reaction setup, monitoring of the reaction progress, catalyst removal, and product isolation.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Dissolve Z-D-Lys-OBzl benzenesulfonate in Solvent P2 Add Pd/C Catalyst P1->P2 Slurry formation R1 Purge with H2 Gas P2->R1 To reaction vessel R2 Stir under H2 Atmosphere (Monitor by TLC/HPLC) R1->R2 Initiate reaction W1 Filter to Remove Catalyst R2->W1 Reaction completion W2 Concentrate Filtrate W1->W2 Catalyst-free solution W3 Purify Product (e.g., Recrystallization) W2->W3 Crude product Deprotection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products Reactant Z-D-Lys-OBzl + H₂ Catalyst Pd/C Reactant->Catalyst Intermediate1 Carbamic Acid Intermediate Catalyst->Intermediate1 Hydrogenolysis of Z-group Intermediate2 Toluene Catalyst->Intermediate2 Hydrogenolysis of OBzl-group Product1 D-Lysine Intermediate1->Product1 Decarboxylation Product2 CO₂ Intermediate1->Product2

Sources

Application Note: Z-D-Lys-obzl Benzenesulfonate for Site-Specific Protein Modification via Chemoenzymatic Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and novel protein-based therapeutics.[1][2][3] A significant challenge in this field is achieving high selectivity for a single site on the protein surface, particularly when targeting highly abundant residues like lysine.[4][] This application note details a powerful chemoenzymatic strategy that leverages the unique properties of Z-D-Lys-obzl benzenesulfonate in conjunction with the enzymatic activity of Sortase A to introduce a D-lysine residue at a predetermined location on a target protein. The incorporated D-amino acid provides a site for orthogonal chemical modification and offers the added advantage of resistance to endogenous proteases.

The core of this strategy lies in the use of this compound as a protected building block. The carboxybenzyl (Z) group on the α-amino group and the benzyl ester (obzl) on the carboxyl group prevent unwanted side reactions during the enzymatic ligation step.[6] The D-configuration of the lysine is of particular interest as peptides and proteins containing D-amino acids are generally resistant to degradation by proteases, which can enhance their in vivo stability.[7]

The enzymatic component of this protocol, Sortase A, is a transpeptidase from Staphylococcus aureus that recognizes the LPXTG motif.[1][2][8] It cleaves the peptide bond between the threonine and glycine and subsequently ligates a nucleophile, typically a peptide with an N-terminal glycine, to the C-terminus of the protein.[9] A key feature of Sortase A is its ability to accommodate non-native substrates, including D-peptides, making it an ideal tool for this application.[3]

This application note will provide a detailed protocol for the preparation of a D-lysine-containing nucleophile from this compound, its Sortase A-mediated ligation to a target protein, and the subsequent site-specific modification of the incorporated D-lysine.

Principle of the Method

The overall workflow can be divided into three main stages:

  • Preparation of the Gly-Gly-Gly-D-Lys Nucleophile: The commercially available this compound is first deprotected at its α-amino group. This is followed by coupling to a triglycine (Gly-Gly-Gly) peptide. The triglycine motif serves as a highly efficient nucleophile for the Sortase A enzyme.

  • Sortase A-Mediated Ligation: The target protein, engineered to contain a C-terminal LPXTG recognition sequence, is incubated with the Gly-Gly-Gly-D-Lys(Z)-obzl peptide and Sortase A. The enzyme catalyzes the site-specific ligation of the D-lysine-containing peptide to the C-terminus of the target protein.

  • Deprotection and Site-Specific Modification: The protecting groups on the incorporated D-lysine (Z and obzl) are removed to expose the free ε-amino and carboxyl groups. The ε-amino group of the D-lysine is now available for site-specific modification with a molecule of interest (e.g., a drug, fluorophore, or biotin) using standard amine-reactive chemistry.

Materials and Reagents

ReagentSupplierNotes
This compounde.g., Chem-ImpexCAS No: 201018-13-5[10]
Triglycine (Gly-Gly-Gly)Standard supplier
Sortase A, 7M (penta-mutant)Standard supplierOr other highly active variant.
Target Protein with C-terminal LPXTG tagIn-houseExpression and purification required.
N,N'-Diisopropylcarbodiimide (DIC)Standard supplierPeptide coupling agent.
Hydroxybenzotriazole (HOBt)Standard supplierPeptide coupling additive.
N,N-Dimethylformamide (DMF)Standard supplierAnhydrous, for peptide synthesis.
PiperidineStandard supplierFor deprotection of Fmoc group (if used as an alternative).
Palladium on Carbon (Pd/C)Standard supplierFor hydrogenolysis (deprotection of Z and obzl groups).
Hydrogen Gas (H₂)Standard supplierFor hydrogenolysis.
NHS-ester functionalized moleculeStandard suppliere.g., NHS-fluorescein, NHS-biotin, or a custom drug-linker-NHS.
Sortase Ligation BufferIn-house50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
Quenching BufferIn-housee.g., Glycine solution.

Experimental Protocols

Part 1: Synthesis of Gly-Gly-Gly-D-Lys(Z)-obzl Nucleophile

This part of the protocol describes the synthesis of the D-lysine-containing peptide that will be used as the nucleophile in the Sortase A-mediated ligation.

1.1. Deprotection of the α-amino group of this compound:

  • This step is often not necessary as the benzenesulfonate salt form can sometimes be used directly in peptide coupling reactions by adding a non-nucleophilic base to neutralize the salt. However, if starting from a different salt or for cleaner coupling, a base extraction can be performed.

1.2. Peptide Coupling of Triglycine to D-Lys(Z)-obzl:

  • Dissolve Triglycine (1.2 eq) and this compound (1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and DIC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding diethyl ether.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the pure Gly-Gly-Gly-D-Lys(Z)-obzl peptide.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Part 2: Sortase A-Mediated Ligation

This section details the enzymatic ligation of the synthesized peptide to the target protein.

2.1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components:

    • Target protein with LPXTG tag (e.g., to a final concentration of 50 µM).

    • Gly-Gly-Gly-D-Lys(Z)-obzl peptide (10-20 fold molar excess over the protein).

    • Sortase A, 7M (e.g., to a final concentration of 5 µM).

    • Sortase Ligation Buffer to the final volume.

  • Mix gently by pipetting.

  • Incubate the reaction at a suitable temperature (e.g., 25°C or 37°C) for 1-4 hours.

2.2. Monitoring the Reaction:

  • The progress of the ligation can be monitored by SDS-PAGE. The ligated protein will show a slight increase in molecular weight corresponding to the mass of the attached peptide.

  • For more precise analysis, LC-MS can be used to confirm the mass of the modified protein.

2.3. Quenching the Reaction and Purification:

  • Once the reaction is complete, the Sortase A can be removed by affinity chromatography if it has an affinity tag (e.g., His-tag).

  • Alternatively, the reaction mixture can be directly purified by size-exclusion chromatography or ion-exchange chromatography to separate the modified protein from the excess peptide and Sortase A.

Part 3: Deprotection and Site-Specific Modification

This final stage involves the removal of the protecting groups from the incorporated D-lysine and the subsequent labeling of the ε-amino group.

3.1. Deprotection of Z and obzl groups:

  • Caution: Hydrogenolysis can lead to protein denaturation. This method is suitable for robust proteins. For sensitive proteins, alternative orthogonal protecting groups that can be removed under milder conditions (e.g., Alloc, Fmoc) should be considered during the synthesis of the D-lysine derivative.

  • Buffer-exchange the purified, ligated protein into a suitable buffer for hydrogenolysis (e.g., 50 mM acetate buffer, pH 5.0).

  • Add a catalytic amount of Pd/C to the protein solution.

  • Bubble hydrogen gas through the solution for 1-2 hours at room temperature.

  • Remove the catalyst by centrifugation and filtration through a 0.22 µm filter.

  • Confirm the removal of the protecting groups by mass spectrometry (a decrease in mass corresponding to the Z and obzl groups should be observed).

3.2. Site-Specific Labeling of the ε-amino group:

  • Buffer-exchange the deprotected protein into a suitable labeling buffer (e.g., PBS, pH 7.4-8.0).

  • Add the NHS-ester functionalized molecule of interest (e.g., NHS-fluorescein) in a 5-10 fold molar excess to the protein.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Remove the excess labeling reagent by size-exclusion chromatography or dialysis.

3.3. Characterization of the Final Conjugate:

  • SDS-PAGE: To confirm the purity and apparent molecular weight of the final conjugate.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the precise mass of the modified protein and determine the degree of labeling.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the incorporated molecule (if it has a chromophore).

  • Functional Assays: To ensure that the modification has not adversely affected the biological activity of the protein.

Visualizing the Workflow

Workflow Diagram

G cluster_0 Part 1: Nucleophile Synthesis cluster_1 Part 2: Enzymatic Ligation cluster_2 Part 3: Modification A This compound C Peptide Coupling (DIC, HOBt) A->C B Triglycine (GGG) B->C D GGG-D-Lys(Z)-obzl C->D G Ligation Reaction D->G E Target Protein-LPXTG E->G F Sortase A F->G H Protein-LPXT-GGG-D-Lys(Z)-obzl G->H I Deprotection (e.g., H₂, Pd/C) H->I J Protein-LPXT-GGG-D-Lys I->J L Labeling Reaction J->L K NHS-Molecule K->L M Site-Specifically Modified Protein L->M

Caption: Chemoenzymatic protein modification workflow.

Mechanism of Sortase A Ligation

G Protein_LPXTG Protein-LPXTG Acyl_Intermediate Protein-LPXT-S-Sortase A Protein_LPXTG->Acyl_Intermediate Nucleophilic attack by Sortase A Cys Sortase_Cys Sortase A (Cys-SH) Sortase_Cys->Acyl_Intermediate Modified_Protein Protein-LPXT-GGG-D-Lys(Z)-obzl Acyl_Intermediate->Modified_Protein Nucleophilic attack by GGG-D-Lys GGG_D_Lys H₂N-GGG-D-Lys(Z)-obzl GGG_D_Lys->Modified_Protein

Caption: Sortase A catalytic mechanism.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low ligation efficiencyInactive Sortase ATest Sortase A activity with a positive control.
Inaccessible LPXTG tagEnsure the LPXTG tag is at the C-terminus and is not sterically hindered. Consider adding a flexible linker (e.g., GGGGS) before the LPXTG tag.
Insufficient excess of nucleophileIncrease the molar excess of the Gly-Gly-Gly-D-Lys peptide.
Protein precipitation/denaturationHarsh deprotection conditions (hydrogenolysis)Test the stability of the protein under the deprotection conditions. Consider using alternative, milder orthogonal protecting groups for the D-lysine derivative.[11][12]
Incompatibility with reaction buffersOptimize buffer conditions (pH, ionic strength).
Non-specific labelingReaction of NHS-ester with other lysinesEnsure the pH of the labeling reaction is not too high (ideally < 8.0) to favor reaction with the more nucleophilic N-terminal amine. The ε-amino group of the incorporated D-lysine should be the most accessible and reactive primary amine.
Hydrolysis of NHS-esterUse freshly prepared NHS-ester solutions.

Conclusion

The chemoenzymatic strategy presented here, utilizing this compound as a precursor, offers a robust and highly selective method for the site-specific modification of proteins. By combining the precision of enzymatic ligation with the versatility of chemical synthesis, researchers can introduce a D-lysine residue at a predetermined C-terminal location, which serves as a handle for further modification. The incorporation of a D-amino acid also provides the significant advantage of enhanced stability against proteolytic degradation. This approach is broadly applicable to the development of next-generation protein therapeutics, diagnostics, and research tools, enabling a level of control over protein architecture that is difficult to achieve with traditional modification methods.

References

  • Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase. Angewandte Chemie International Edition, 50(23), 5024-5042. [Link]

  • Tolbert, T. J., & Wong, C. H. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(18), 5920-5921. [Link]

  • Tsukiji, S., & Nagamune, T. (2009). Sortase-mediated ligation: a gift from Gram-positive bacteria to protein engineering. ChemBioChem, 10(5), 787-798. [Link]

  • Bode, J. W. (2006). Practical applications of native chemical ligation. Current opinion in drug discovery & development, 9(6), 765-773. [Link]

  • Brik, A., & Wong, C. H. (2008). Development of a general method for the chemoenzymatic synthesis of ubiquitin chains. Angewandte Chemie International Edition, 47(36), 6779-6782. [Link]

  • Theile, C. S., Witte, M. D., & Ploegh, H. L. (2013). Sortase-mediated protein ligation. Current protocols in protein science, 73(1), 15-3. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature communications, 5(1), 4740. [Link]

  • J&K Scientific LLC. (n.d.). Na-Z-D-lysine benzyl ester benzenesulfonate salt. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Local Pharma Guide. (n.d.). Z-LYS-OBZL BENZENESULFONATE. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Z-Lys-OBzl · benzenesulfonate - Bachem AG. Retrieved from [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. (2018). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. In Methods in molecular biology (pp. 131-143). Humana Press, New York, NY. [Link]

  • Mao, H., Hart, S. A., Schink, A., & Pollok, B. A. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(9), 2670-2671. [Link]

  • van Kasteren, S. I., Kramer, H. B., Jensen, H. H., & Overkleeft, H. S. (2007). A versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. Journal of Organic Chemistry, 72(11), 4255-4258. [Link]

  • Chen, Y. C., & Guo, Z. (2020). Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids. Bioorganic & medicinal chemistry letters, 30(2), 126876. [Link]

  • Thompson, R. E., & Muir, T. W. (2019). Nature-inspired protein ligation and its applications. Nature Reviews Molecular Cell Biology, 20(5), 281-295. [Link]

  • Baker, J. R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(83), 10689-10702. [Link]

  • Matos, M. J., et al. (2018). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in Molecular Biology, 1787, 131-143. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving the Solubility of Z-D-Lys-obzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that unexpected solubility issues can be a significant roadblock in a synthesis or experimental workflow. This guide is designed to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. The focus of this guide is Z-D-Lys-obzl benzenesulfonate (CAS: 201018-13-5), a crucial amino acid building block whose unique structure presents specific solubility challenges.

Part 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it's critical to understand the chemical nature of this compound. Its solubility is a direct consequence of its structure, which contains both highly nonpolar and ionic regions.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The molecule's challenging solubility profile arises from its hybrid nature. It is an ionic salt composed of two distinct parts:

  • The Cation (Protected Lysine): The core is a D-lysine residue where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected by a benzyl (Bzl) ester. These large, aromatic protecting groups create a bulky, greasy, and highly hydrophobic character.

  • The Anion (Benzenesulfonate): The side-chain epsilon-amino group of lysine is protonated and forms an ionic bond with a benzenesulfonate counterion. This salt bridge introduces a highly polar, ionic character.

This combination of a large nonpolar body with a polar, ionic head makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously. This is the root cause of most solubility issues. The benzenesulfonate salt form is often used because it results in a stable, crystalline solid that is easy to handle and purify[1][2].

Q2: What are the generally reported solubility values for this compound or its L-isomer analog?

A2: While data for the specific D-isomer can vary, the widely available data for the chemically similar L-isomer (Z-L-Lys-OBzl benzenesulfonate, CAS: 68973-36-4) provides an excellent starting point for solvent selection.[3][4]

SolventReported SolubilitySolvent Type
DMF (Dimethylformamide)~30 mg/mLPolar Aprotic
DMSO (Dimethyl Sulfoxide)~15 mg/mLPolar Aprotic
Ethanol~1 mg/mLPolar Protic
PBS (pH 7.2)~1 mg/mLAqueous Buffer
Data sourced from Cayman Chemical for the L-isomer.[3][4]

These values clearly indicate a strong preference for polar aprotic solvents.

Q3: Why is the compound so much more soluble in DMF and DMSO?

A3: The superiority of solvents like DMF and DMSO is due to their specific chemical properties that cater to the molecule's dual nature:

  • High Dielectric Constant: These solvents have a high dielectric constant, which is crucial for dissolving ionic salts. This property allows the solvent to insulate the cation (protonated lysine) and the anion (benzenesulfonate) from each other, effectively breaking the ionic bond.

  • Aprotic Nature: Unlike alcohols (protic solvents), they do not have acidic protons to donate to hydrogen bonds. This is advantageous as it prevents the formation of a tight, cage-like solvent structure around the nonpolar parts of the molecule.

  • Polarity: They are polar enough to interact favorably with the ionic salt portion of the molecule.

In contrast, nonpolar solvents like dichloromethane (DCM) cannot break the ionic bond, and polar protic solvents like ethanol or water are poor at solvating the large, hydrophobic Z and Bzl groups.

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses common problems in a question-and-answer format, providing both the causal explanation and a step-by-step protocol to resolve the issue.

Problem 1: "My this compound won't dissolve in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc)."
  • Underlying Cause: This is the most common issue and is expected. The energy required for these low-polarity solvents to break the strong ionic bond of the benzenesulfonate salt is too high. The salt will remain an insoluble solid.

  • Solution Workflow: The solution is to use a systematic approach, starting with the most promising solvents. The following workflow diagram illustrates the decision-making process.

G start Start with small amount of compound try_dmf Attempt to dissolve in minimal DMF or DMSO start->try_dmf check_dmf Is it soluble? try_dmf->check_dmf success Soluble: Proceed with reaction cautiously check_dmf->success Yes warm_sonicate Apply gentle warming (30-40°C) or sonication check_dmf->warm_sonicate No fail Insoluble or forms a gel convert Consider converting to free base (See Protocol 2) fail->convert check_physical Did it dissolve? warm_sonicate->check_physical check_physical->success Yes check_physical->fail No

Caption: Workflow for initial solubilization attempts.

  • Protocol 1: Systematic Solvent Screening

    • Preparation: Place 1-2 mg of this compound into a small glass vial.

    • Test Solvent 1 (DMF): Add DMF dropwise (e.g., 50 µL at a time) and vortex vigorously after each addition. Observe for dissolution.

    • Test Solvent 2 (DMSO): In a separate vial, repeat the process with DMSO. Note that DMSO is more viscous and may require more vigorous mixing.

    • Physical Aids: If the compound is not readily soluble, place the vial in a bath sonicator for 5-10 minutes or warm it gently to 30-40°C.[5][6] Caution: Avoid overheating, which could degrade the compound.

    • Documentation: Record the approximate concentration at which the compound fully dissolves in each solvent. This data is invaluable for planning your main experiment.

Problem 2: "The compound dissolves in DMF, but it crashes out when I add my other reagents or a co-solvent."
  • Underlying Cause: You have exceeded the solubility limit in the final solvent mixture. The initial solubility in pure DMF does not guarantee solubility in a mixed-solvent system, especially if the co-solvent is significantly less polar. This is a common issue in peptide synthesis when trying to solubilize protected fragments.[7]

  • Solution 1: Slow Dilution: The most effective technique is to add the second solvent or reagent solution very slowly to the vigorously stirred DMF solution of your compound.[5] This prevents localized high concentrations where the compound is not soluble, allowing the mixture to equilibrate gradually.

  • Solution 2: Pre-test Co-Solvent Ratios: Before your main experiment, perform small-scale tests. Dissolve your compound in DMF at the target concentration, then titrate in the co-solvent (e.g., THF, DCM) to determine the ratio at which precipitation occurs. This will define the operational limits for your reaction conditions.

Problem 3: "My reaction chemistry is incompatible with DMF/DMSO. How can I make the compound soluble in solvents like DCM or THF?"
  • Underlying Cause: To achieve solubility in less polar solvents, the ionic character of the molecule must be eliminated.

  • Solution: Convert the Salt to its Free Base Form. This is a standard acid-base extraction procedure that removes the benzenesulfonate counterion, leaving the neutral, much more organo-soluble Z-D-Lys-OBzl free base. This form is ideal for reactions requiring nonpolar conditions.

  • Protocol 2: Conversion of Benzenesulfonate Salt to Free Base

    • Initial Dissolution: Dissolve the this compound salt in a biphasic mixture of Ethyl Acetate (EtOAc) and water (e.g., 20 mL of each per 1 gram of salt). It may not fully dissolve at this stage.

    • Basification: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Swirl gently at first, and vent the funnel frequently to release CO₂ gas. Continue adding base until the aqueous layer is slightly basic (pH ~8, check with pH paper).

    • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The "free base" form of the protected amino acid is now neutral and will preferentially move into the organic EtOAc layer, while the sodium benzenesulfonate salt will remain in the aqueous layer.

    • Separation: Allow the layers to separate cleanly. Drain and discard the lower aqueous layer.

    • Washing: Wash the organic layer with brine (saturated aq. NaCl solution) to remove residual water and salts. Separate and discard the aqueous layer.

    • Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

    • Final Product: The resulting material (often an oil or a waxy solid) is the free base Z-D-Lys-OBzl, which should now be readily soluble in DCM, THF, and other common organic solvents.

G cluster_0 Separatory Funnel cluster_1 After Shaking (Two Layers) salt Z-D-Lys-NH3+ • -O3SPh (Insoluble in EtOAc) add_base + NaHCO3 (aq) salt->add_base free_base Organic Layer (EtOAc): Z-D-Lys-NH2 (Free Base) (Soluble) add_base->free_base aq_salt Aqueous Layer (H2O): Na+ -O3SPh + H2O + CO2 (Soluble) add_base->aq_salt isolate Isolate Organic Layer, Dry & Concentrate free_base->isolate

Caption: Logic of converting the salt to a soluble free base.

References

  • Sodium benzenesulfonate | C6H5NaO3S | CID 517327. PubChem. [Link]

  • Sodium Benzenesulfonate. toluenesulfonicacid-ptbba.com. [Link]

  • Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan. [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health (NIH). [Link]

  • An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • The Solubilities of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • The Crucial Role of Z-Lys-OBzl Benzenesulfonate in Modern Pharmaceutical Synthesis. Medium. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of Z-D-Lys-OBzl Benzenesulfonate in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful incorporation of Z-D-Lys-OBzl benzenesulfonate into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

The unique structure of this compound, featuring bulky protecting groups on both the α-amino (Benzyloxycarbonyl, Z) and carboxyl (Benzyl ester, OBzl) termini, presents specific challenges, primarily related to steric hindrance. This guide is designed to help you navigate these challenges, explain the underlying chemical principles of your experimental choices, and ensure high coupling efficiency and final peptide purity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: What is this compound and what are its key structural features?

This compound is a derivative of the D-isomer of lysine. Its key features are:

  • Nα-Z (Benzyloxycarbonyl) group: A temporary protecting group for the alpha-amine. In Boc-SPPS, this group is stable to the TFA used for Nα-Boc deprotection but is cleaved during the final strong acid cleavage (e.g., with HF).[1][2]

  • C-terminal OBzl (Benzyl ester): A protecting group for the carboxylic acid. This also requires strong acid for removal.[3][4]

  • Benzenesulfonate Salt: The molecule is supplied as a salt with benzenesulfonic acid. This enhances the compound's stability, crystallinity, and ease of handling compared to the free amine form.[5]

Q2: Why is this amino acid provided as a benzenesulfonate salt?

The salt form offers significant advantages in terms of the compound's physical properties. It renders the amino acid derivative as a stable, often crystalline solid, which is easier to weigh and handle accurately than an oil or amorphous solid.[5] The salt form also protects the free amine from potential side reactions during storage.

Q3: Do I need to neutralize the benzenesulfonate salt before the coupling reaction?

Yes. The coupling reaction requires a free α-amino group on the resin and an activated carboxyl group on the incoming amino acid. The benzenesulfonate salt protonates the α-amino group of the Z-D-Lys-OBzl derivative. Therefore, you must add a non-nucleophilic base, typically diisopropylethylamine (DIPEA or DIEA), to the coupling mixture to neutralize this salt in situ and generate the free carboxylate for activation.[6] A common mistake is to only add enough base for the coupling reagent's needs, forgetting the extra equivalent required for the amino acid salt.

Q4: What are the primary challenges when coupling this compound?

The main challenge is steric hindrance . The bulky Z and OBzl groups can physically block the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support.[7][8] This can lead to slow or incomplete reactions, resulting in low coupling efficiency and the formation of deletion sequences.[9]

Q5: What are the recommended solvents for dissolving this compound?

This derivative is typically soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[10] For coupling reactions, DMF is the most common choice. Ensure you are using high-purity, anhydrous solvents to prevent the deactivation of coupling reagents.

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to diagnosing and resolving specific experimental problems.

Problem 1: Low or Incomplete Coupling Efficiency

Symptom: After the coupling step, a qualitative test for free primary amines (e.g., the Kaiser test) gives a strong positive result (dark blue beads).[9]

This is the most common issue and can stem from several factors.

G cluster_causes Potential Causes & Solutions start Positive Kaiser Test (Incomplete Coupling) cause1 Steric Hindrance start->cause1 cause2 Inadequate Activation start->cause2 cause3 Peptide Aggregation / Poor Swelling start->cause3 cause4 Insufficient Neutralization start->cause4 sol1a Extend Coupling Time (e.g., 4-6h or overnight) cause1->sol1a sol1b Perform Double Coupling cause1->sol1b sol1c Use Stronger Coupling Reagent (HATU, HCTU, PyBOP) cause1->sol1c sol1d Increase Temperature Cautiously (e.g., to 35-40°C) cause1->sol1d verify Re-run Kaiser Test sol1a->verify sol1b->verify sol1c->verify sol1d->verify sol2a Use Fresh, High-Quality Reagents cause2->sol2a sol2b Ensure Anhydrous Solvents cause2->sol2b sol2c Pre-activate AA for 5-10 min cause2->sol2c sol2a->verify sol2b->verify sol2c->verify sol3a Use DMF/DCM Solvent Mixture cause3->sol3a sol3b Add Chaotropic Salts (e.g., 0.5M LiCl) cause3->sol3b sol3c Use Low-Load Resin cause3->sol3c sol3a->verify sol3b->verify sol3c->verify sol4a Ensure ≥1 eq. DIPEA is added for the amino acid salt cause4->sol4a sol4a->verify verify->start Test Still Positive (Try another solution) end Proceed to Next Cycle verify->end Test Negative

Caption: Troubleshooting flowchart for incomplete coupling.

  • Q: What is the first step to improve coupling efficiency?

    • A: Extend the reaction time and/or perform a double coupling. Due to steric hindrance, the reaction kinetics can be slow. Extending the coupling time to 4-6 hours or even overnight can allow the reaction to proceed to completion.[7] If this is insufficient, a "double coupling," where the initial coupling solution is drained and a fresh solution of activated amino acid is added for a second reaction period, is a highly effective strategy.[7][11]

  • Q: My coupling is still incomplete. Should I change my reagents?

    • A: Yes, switch to a more potent coupling reagent. Standard carbodiimide activators like DIC may be insufficient. Uronium/aminium or phosphonium-based reagents are more effective for sterically hindered couplings.[12]

      • HATU, HCTU: These are highly efficient reagents that form reactive HOAt esters, which are excellent for difficult couplings.[13]

      • PyBOP: A phosphonium-based reagent that is also very effective for hindered couplings.[7][14]

    • Always ensure your coupling reagents and additives (e.g., HOBt, Oxyma) are fresh and stored under anhydrous conditions, as moisture will rapidly deactivate them.

  • Q: Could the problem be related to the peptide-resin itself?

    • A: Yes, peptide aggregation can make the N-terminal amine inaccessible. As the peptide chain grows, it can fold into secondary structures and aggregate, physically blocking the reaction site.

      • Improve Solvation: Using a mixture of DMF and Dichloromethane (DCM) can improve resin swelling and disrupt aggregation.

      • Use Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling mixture can break up secondary structures.[7]

      • Resin Choice: For long or difficult sequences, using a resin with a lower initial substitution level (e.g., 0.3-0.5 mmol/g) can provide more space between peptide chains, reducing aggregation.[15]

Problem 2: Deletion Sequence (-157 Da) is a Major Peak in Final MS

Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to the target peptide minus the mass of the Z-D-Lys residue.

  • Q: What causes this specific deletion sequence?

    • A: This is a direct confirmation of a failed coupling at the Z-D-Lys-OBzl step. The unreacted N-terminal amine from the previous cycle was then available for coupling in the subsequent step, leading to a peptide that is missing the intended lysine residue.

  • Q: How can I prevent this in future syntheses?

    • A: Implement the troubleshooting steps from Problem 1 and add a capping step.

      • Proactive Optimization: For a known difficult coupling like this, it is best practice to default to a more robust protocol from the start (e.g., use HATU and a double coupling).

      • Monitoring is Key: Always perform a Kaiser test (or another amine test) after coupling a hindered residue. A negative result is required before proceeding.[9][16]

      • Capping: If the Kaiser test remains positive after troubleshooting, you can "cap" the unreacted amines. This involves acetylating them with a reagent like acetic anhydride. Capped sequences are terminated and are typically easier to separate from the full-length target peptide during purification.[17]

Problem 3: Racemization is Detected

Symptom: HPLC analysis of the crude peptide shows a doublet peak for the target peptide, and MS/MS sequencing confirms racemization at the D-Lys residue.

  • Q: What reaction conditions promote racemization?

    • A: Racemization can be caused by excessive activation time, high temperatures, or the choice of coupling reagent and base. The mechanism often involves the formation of a transient oxazolone intermediate, which can easily lose its stereochemical integrity.[13]

  • Q: How can I minimize the risk of racemization?

    • A: Use racemization-suppressing additives and control your conditions.

      • Additives: Always use your coupling reagent in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). These additives form active esters that are more stable and less prone to racemization than the intermediates formed by the coupling reagent alone.[13][18] COMU is a modern coupling reagent that has Oxyma built into its structure.[13]

      • Activation Time: Avoid excessively long pre-activation times before adding the mixture to the resin. A 5-10 minute pre-activation is usually sufficient.

      • Temperature: While gentle heating can improve coupling, be cautious. Temperatures above 40°C significantly increase the risk of racemization. Monitor this trade-off carefully.[7]

Data Presentation: Comparative Tables

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent Class Strengths Considerations & Potential Weaknesses
DIC / HOBt Carbodiimide Cost-effective, by-product (DCU) is soluble in isopropanol.[13] Generally lower reactivity; may be insufficient for severely hindered couplings. HOBt has explosive potential.[18]
HBTU / TBTU Uronium/Aminium Highly efficient, fast reaction rates, good solubility of by-products.[13] Can cause guanidinylation of the N-terminus if not pre-activated.[19]
HATU / HCTU Uronium/Aminium Among the most powerful activators, excellent for hindered couplings due to formation of reactive HOAt esters.[13][14] Higher cost. Can also cause guanidinylation side reactions.
PyBOP Phosphonium Very effective for hindered couplings, less risk of guanidinylation than uronium salts.[7][14] By-product (HMPA) from the original BOP reagent is carcinogenic; PyBOP is a safer alternative.[13]

| COMU | Uronium/Aminium | Reactivity comparable to HATU, but with improved safety (incorporates Oxyma instead of explosive HOBt/HOAt) and better solubility.[13] | Higher cost. |

Table 2: Troubleshooting Summary for Low Coupling Efficiency

Symptom Potential Cause Recommended Action Verification Step
Positive Kaiser Test Steric Hindrance 1. Double couple with fresh reagents.2. Switch to HATU or PyBOP. Re-run Kaiser Test.
Positive Kaiser Test Peptide Aggregation 1. Add 0.5M LiCl to coupling solution.2. Use a DMF/DCM (1:1) solvent mix. Re-run Kaiser Test.
Deletion Sequence in MS Complete Coupling Failure 1. Use a robust protocol (HATU, double couple) from the start.2. Cap unreacted amines with Ac₂O if Kaiser test is positive after re-coupling. Confirm absence of deletion peak in next synthesis.

| Racemization in HPLC | Over-activation / Heat | 1. Ensure Oxyma or HOBt is used.2. Limit pre-activation time to <10 min.3. Avoid temperatures >40°C. | HPLC analysis shows single peak. |

Experimental Protocols
Protocol 1: Difficult Coupling Strategy for this compound

This protocol is recommended as a starting point to proactively address the challenges of this residue.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Nα-Deprotection: Perform the standard deprotection protocol for your chemistry (e.g., 20% piperidine in DMF for Fmoc-SPPS, or TFA in DCM for Boc-SPPS).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection agent.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and Oxyma (4 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the solution. Note: The extra equivalents of base are to neutralize the benzenesulfonate salt of the amino acid and the HCl or HBr salt of the resin-bound amine if applicable.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • First Coupling: Add the activated coupling solution to the resin. Agitate at room temperature for 2 hours.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling (Double Coupling): Prepare a fresh coupling solution as described in Step 4 and add it to the resin. Agitate for another 2 hours.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Monitoring: Take a small sample of beads (1-2 mg) and perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Kaiser Test (for Monitoring Free Amines)
  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Test Procedure:

    • Place a small sample of resin beads (10-15 beads) into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the tube in a heating block at 100-110°C for 5 minutes.

  • Reading the Results:

    • Positive (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color. This indicates the presence of free primary amines.[9]

    • Negative (Complete Coupling): The beads remain their original color or turn a faint yellow/orange. The solution should be yellowish.

Workflow Visualization

spss_cycle cluster_main Standard SPPS Cycle cluster_monitor QC Step for Difficult AA Deprotection 1. Nα-Deprotection (e.g., 20% Piperidine/DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Take sample KaiserTest->Deprotection Negative: Proceed to next cycle KaiserTest->Coupling Positive: Perform Double Coupling

Caption: Standard SPPS cycle with a quality control checkpoint for difficult couplings.

References
  • BenchChem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598–14601. [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Cayman Chemical. (n.d.). Z-Lys-OBzl (benzenesulfonate).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Chem-Impex. (n.d.). Nα-Z-D-lysine benzyl ester benzenesulfonate salt.
  • BenchChem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Wikipedia. (n.d.). Peptide synthesis.
  • Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Solid-phase peptide synthesis introduction-Technical Articals-News. (n.d.).

Sources

Z-D-Lys-obzl benzenesulfonate stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Z-D-Lys-OBzl Benzenesulfonate

A Guide to Ensuring Stability and Troubleshooting Degradation in Research Applications

Welcome to the technical support guide for this compound (Nα-Z-D-lysine benzyl ester benzenesulfonate salt). As a crucial building block in peptide synthesis and other biochemical applications, maintaining the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into the stability, handling, and potential degradation pathways of this compound.

Chemical Profile and Intrinsic Stability

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a carboxybenzyl (Z) group, the carboxylic acid is protected as a benzyl ester (OBzl), and the epsilon-amino group is protonated and paired with a benzenesulfonate counter-ion. This salt form enhances the compound's crystallinity and handling characteristics. However, the ester and carbamate functionalities present inherent vulnerabilities.

Key Physicochemical Properties
PropertyValueSource(s)
Formal Name N2-[(phenylmethoxy)carbonyl]-D-lysine, benzyl ester, monobenzenesulfonate[1]
Synonyms Z-D-Lys-OBzl·Benzenesulfonate[1]
CAS Number 201018-13-5[1]
Molecular Formula C₂₇H₃₂N₂O₇S[1][2]
Molecular Weight 528.6 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Recommended Storage 0-8°C (Short-term), -20°C (Long-term)[1][3]
Long-Term Stability ≥ 4 years (when stored properly at -20°C as a solid)[3]
Solubility DMF: ~30 mg/mL, DMSO: ~15 mg/mL, Ethanol: ~1 mg/mL, PBS (pH 7.2): ~1 mg/mL[3][4]
Structural Vulnerability Map

The diagram below highlights the key functional groups on the Z-D-Lys-OBzl cation that are susceptible to chemical degradation under common experimental conditions.

G main Z-Group (Carbobenzyloxy) α-Amine D-Lysine Core ε-Amine (protonated) Carboxyl (Benzyl Ester) hydrolysis Hydrolysis Product (Z-D-Lys-OH) main:ester->hydrolysis  Acid/Base  Hydrolysis hydrogenolysis_ester Deprotection Product (Z-D-Lys-OH + Toluene) main:ester->hydrogenolysis_ester  Catalytic  Hydrogenolysis hydrogenolysis_z Deprotection Product (H-D-Lys-OBzl + Toluene) main:z->hydrogenolysis_z  Catalytic  Hydrogenolysis

Caption: Key degradation pathways for the Z-D-Lys-OBzl cation.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the absolute best conditions for long-term storage? A: For multi-year stability, store the compound as a solid at -20°C in a tightly sealed container with a desiccant.[3] The benzenesulfonate salt form is relatively stable, but the ester linkage is susceptible to hydrolysis, which is accelerated by moisture and elevated temperatures.

Q2: I left the vial on the bench at room temperature for a day. Is it still good? A: As a solid, the compound is generally stable for short periods at room temperature, especially during shipping.[3] However, chronic exposure to ambient temperature and humidity should be avoided. For critical applications like GMP synthesis or quantitative assays, it is best practice to re-verify the purity via HPLC before use if storage conditions have been compromised.

Solubility and Solution Preparation

Q3: Why is this compound not dissolving in my aqueous buffer (e.g., PBS)? A: This is a common issue. Despite being a salt, the molecule has significant hydrophobic character due to the two benzyl groups (Z and OBzl). Its solubility in aqueous solutions like PBS is very low, typically around 1 mg/mL.[3][4] Attempting to dissolve it directly in buffer will likely result in an insoluble suspension.

Q4: What is the correct procedure for preparing a solution for my reaction? A: The recommended method is to first dissolve the compound in a minimal amount of a compatible, anhydrous organic solvent in which it has high solubility, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][4] Once fully dissolved, you can slowly add this stock solution dropwise to your reaction buffer under vigorous stirring. Be mindful of the final concentration, as exceeding its aqueous solubility limit will cause precipitation.

Q5: How long can I store stock solutions in DMSO or DMF? A: Stock solutions in anhydrous DMSO or DMF, when stored at -20°C or -80°C in small aliquots, can be stable for several weeks to months. However, repeated freeze-thaw cycles should be avoided as they can introduce moisture, leading to gradual hydrolysis of the benzyl ester. For the most sensitive experiments, it is always best to prepare solutions fresh.

Stability and Degradation

Q6: What is the primary degradation product I should be concerned about? A: The most common degradation pathway under typical aqueous experimental conditions (pH 4-8) is the hydrolysis of the benzyl ester. This results in the formation of Z-D-Lys-OH (Nα-Z-D-lysine) and benzyl alcohol. This new, more polar species will appear as a separate peak in a reverse-phase HPLC chromatogram, typically with a shorter retention time.

Q7: My reaction involves a basic pH (>8). What are the risks? A: Basic conditions significantly accelerate the rate of benzyl ester hydrolysis.[5][6] Furthermore, there is a risk of racemization at the alpha-carbon, which could convert the D-isomer to the L-isomer, compromising the stereochemical purity of your final product. If basic conditions are unavoidable, the reaction time should be minimized and the temperature kept as low as possible.

Q8: My protocol uses Pd/C and H₂ gas. Will this affect the compound? A: Absolutely. These are standard conditions for hydrogenolysis, a reaction that will cleave both the benzyl ester and the Z-group.[7][8] This is a deprotection method, not a degradation pathway in the typical sense, but if you are using the compound as a building block, exposure to these conditions will prematurely remove its protecting groups.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for identifying and resolving the root cause.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low yield in peptide coupling reaction. 1. Degraded starting material: The benzyl ester has hydrolyzed to a carboxylic acid, which will not couple using standard carbodiimide chemistry without pre-activation. 2. Poor solubility: The compound precipitated out of the reaction mixture before coupling could occur.1. Verify Purity: Run an HPLC or LC-MS analysis on your starting material. Compare it to the Certificate of Analysis. 2. Optimize Solvent System: Ensure the compound is fully dissolved in the organic phase (e.g., DMF) before adding other reagents. Consider using a solvent system with higher solubilizing power if precipitation is observed.
An unexpected major peak appears in my LC-MS analysis. 1. Ester Hydrolysis: The most likely culprit is Z-D-Lys-OH, which has a molecular weight of 280.31 Da (vs. 472.56 Da for the Z-D-Lys-OBzl cation). Check your mass spectrum for this species. 2. In-source Fragmentation: The molecule could be fragmenting in the mass spectrometer source.1. Confirm Identity: Spike your sample with a known standard of Z-D-Lys-OH if available. Re-evaluate the pH and water content of all solutions used. 2. Adjust MS Parameters: Lower the fragmentor voltage or cone voltage in your MS settings to see if the peak intensity decreases, which would suggest it's an artifact of the analysis.
Purity of the compound decreases after being dissolved in a buffer for 24 hours. 1. Hydrolysis: The benzyl ester is not stable in aqueous solutions for extended periods, even at neutral pH. The rate of hydrolysis is dependent on pH, temperature, and buffer composition.1. Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. 2. Perform a Stability Study: If storage in solution is unavoidable, perform a time-course study by analyzing aliquots via HPLC every few hours to determine the acceptable window for use in your specific buffer system.

Experimental Protocols & Workflows

Protocol 4.1: HPLC Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of this compound and detecting the primary hydrolytic degradant, Z-D-Lys-OH.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-27 min: 80% to 20% B (linear gradient)

    • 27-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (for the aromatic rings).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

  • Expected Results: Z-D-Lys-OBzl is relatively non-polar and will have a longer retention time. The hydrolysis product, Z-D-Lys-OH, is more polar and will elute earlier. Purity is calculated based on the relative peak area.

Troubleshooting Workflow Diagram

The following workflow can be used to systematically diagnose issues related to the stability of this compound.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_sm 1. Assess Purity of Solid Starting Material (SM) via HPLC start->check_sm sm_ok Purity Matches CoA? check_sm->sm_ok Analyze sm_bad Purity Degraded sm_ok->sm_bad No check_sol 2. Review Solution Prep & Storage Protocol sm_ok->check_sol Yes source_new Action: Source Fresh Reagent. Review Solid Storage Conditions. sm_bad->source_new end_node Root Cause Identified source_new->end_node sol_ok Protocol Correct? check_sol->sol_ok Review sol_bad Protocol Flawed (e.g., Aqueous Storage) sol_ok->sol_bad No check_rxn 3. Analyze Reaction Conditions (pH, Temp, Time) sol_ok->check_rxn Yes correct_sol Action: Prepare Solutions Fresh. Use Anhydrous Solvents for Stock. sol_bad->correct_sol correct_sol->end_node rxn_ok Conditions Mild? check_rxn->rxn_ok Analyze rxn_harsh Conditions Harsh (e.g., High pH, Prolonged Heat) rxn_ok->rxn_harsh No rxn_ok->end_node Yes optimize_rxn Action: Optimize Conditions. Reduce Temp/Time, Buffer pH. rxn_harsh->optimize_rxn optimize_rxn->end_node

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Williams, A., & Douglas, K. T. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(15), 7559-7568. Available at: [Link]

  • Williams, A., & Douglas, K. T. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Retrieved from [Link]

  • Robertson, R. E. (1967). The Hydrolysis of Substituted Methyl Benzenesulfonates in Water. Canadian Journal of Chemistry, 45(11), 1305-1311. Available at: [Link]

  • Baker, A. E. G., et al. (2014). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Containing Z-D-Lys-obzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the Z-D-Lys-obzl benzenesulfonate moiety. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification process.

Section 1: Understanding the Molecule and the Challenge

Before diving into purification protocols, it is crucial to understand the physicochemical properties of the peptide you are working with, specifically the contributions of the this compound residue.

FAQ: What are the key characteristics of this compound that influence purification?

This compound is a protected amino acid derivative with several features that impact the purification strategy:

  • Hydrophobicity : The benzyloxycarbonyl (Z) and benzyl (obzl) protecting groups are highly hydrophobic. This significantly increases the overall hydrophobicity of the peptide, leading to strong retention on reverse-phase chromatography media.[1]

  • Acid Lability : Both the Z and obzl groups are susceptible to cleavage under strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) often used in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] Careful control of acid exposure is therefore critical if the protected peptide is the desired product.

  • Solubility : The benzenesulfonate salt form generally enhances the solubility of the protected lysine derivative in various solvents.[3] However, the overall solubility of the full-length peptide will be sequence-dependent and can be challenging, especially in aqueous buffers used for chromatography.[4][5]

  • Benzenesulfonate Counter-ion : Benzenesulfonic acid is a strong acid, and its presence as a counter-ion can influence the peptide's overall charge and interaction with chromatography media.[6][7][8] It may also play a role in the potential for crystallization.

Section 2: Common Impurities and Initial Analysis

Successful purification begins with a thorough understanding of the potential impurities in your crude peptide mixture. These impurities often arise during solid-phase peptide synthesis (SPPS).[9]

FAQ: What are the most common impurities I should expect in my crude peptide?

Impurities in synthetic peptides can be broadly categorized as follows:

  • Deletion Sequences : Resulting from incomplete amino acid coupling during synthesis.[9][10][11]

  • Insertion Sequences : Caused by the addition of more than one amino acid at a single position, often due to inefficient washing after coupling.[9][10][11]

  • Truncated Sequences : Peptides that are shorter than the target sequence due to incomplete deprotection or coupling.[12]

  • Incompletely Deprotected Peptides : Peptides where some of the side-chain protecting groups, or the N-terminal protecting group, have not been fully removed during the cleavage and deprotection step.[10][11]

  • Oxidized or Reduced Peptides : Certain amino acid residues are prone to oxidation or reduction during synthesis and workup.[10][11]

  • Diastereomers : Racemization of amino acids can occur during synthesis, leading to isomeric impurities.[10][11]

Initial Analysis of Crude Peptide

Before attempting purification, it is essential to analyze the crude product to identify the target peptide and major impurities.

Analytical Technique Purpose
Analytical RP-HPLC To determine the purity of the crude peptide and identify the retention time of the target peptide. A shallow gradient is recommended to resolve closely eluting impurities.[13]
Mass Spectrometry (MS) To confirm the molecular weight of the target peptide and identify the mass of major impurities. This is crucial for distinguishing between deletion sequences and other modifications.[14]

Section 3: Purification Strategies

The primary method for purifying protected peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16] However, for certain peptides, crystallization can be a viable and cost-effective alternative.

Strategy 1: Reverse-Phase HPLC (RP-HPLC) Purification

RP-HPLC separates peptides based on their hydrophobicity.[15] The hydrophobic Z and obzl groups will cause your peptide to be strongly retained on the C18 stationary phase.

Experimental Protocol: Preparative RP-HPLC
  • Column Selection : A C18 stationary phase is the standard choice for peptide purification.[14]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution.[1]

  • Sample Preparation :

    • Dissolve the crude peptide in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5]

    • Dilute the dissolved sample with Mobile Phase A to a concentration that ensures solubility upon injection. Caution: High concentrations of organic solvent in the injected sample can lead to poor peak shape.

  • Gradient Elution :

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to allow the peptide to bind to the column.

    • Gradually increase the percentage of Mobile Phase B to elute the peptide. A shallow gradient (e.g., 0.5-1% increase in B per minute) is recommended for optimal resolution of closely eluting impurities.

    • Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs.[15]

  • Fraction Collection : Collect fractions corresponding to the main peak.

  • Post-Purification Analysis : Analyze the collected fractions by analytical RP-HPLC and MS to confirm purity and identity.

  • Lyophilization : Pool the pure fractions and lyophilize to obtain the final product.

Troubleshooting RP-HPLC Purification
Problem Potential Cause Solution
Poor Solubility of Crude Peptide The high hydrophobicity of the protected peptide.Use a minimal amount of DMF, DMSO, or hexafluoroisopropanol (HFIP) for initial dissolution before diluting with the mobile phase.[17]
Broad or Tailing Peaks Secondary interactions with the silica backbone of the column; poor sample solubility.Ensure the sample is fully dissolved before injection. Consider using a different ion-pairing agent or adjusting the mobile phase pH.
Loss of Protecting Groups Prolonged exposure to the acidic mobile phase (TFA).Minimize the time the peptide is in the acidic mobile phase. Use a faster gradient if resolution allows. Consider alternative, less acidic mobile phase modifiers if compatible with your peptide.
Peptide Not Eluting from the Column Extremely high hydrophobicity.Increase the final concentration of acetonitrile in the gradient. In extreme cases, a different stationary phase (e.g., C4 or C8) or the addition of a stronger organic solvent like isopropanol may be necessary.
Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Peptide (e.g., DMF/DMSO) dilute Dilute with Mobile Phase A dissolve->dilute inject Inject Sample dilute->inject column C18 RP-HPLC Column inject->column gradient Gradient Elution (Water/ACN with TFA) column->gradient detect UV Detector (210-220 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize

Caption: Workflow for the purification of peptides by RP-HPLC.

Strategy 2: Crystallization

Crystallization can be a powerful purification technique, offering the potential for very high purity in a single step and avoiding the use of large volumes of solvents required for preparative HPLC.[18] The benzenesulfonate salt form of your peptide may be amenable to crystallization.

Experimental Protocol: Screening for Crystallization Conditions
  • Solubility Screening : Determine the solubility of your crude peptide in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile) and at different pH values.[18][19]

  • High-Throughput Screening : Use a high-throughput screening approach to test a wide array of conditions, varying the solvent, precipitant, peptide concentration, temperature, and pH.[18]

  • Common Crystallization Techniques :

    • Vapor Diffusion (Hanging or Sitting Drop) : A small drop of the peptide solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

    • Slow Evaporation : The solvent is slowly evaporated from a solution of the peptide, increasing its concentration until crystals form.

    • Cooling Crystallization : The peptide is dissolved in a solvent at an elevated temperature, and the solution is slowly cooled to induce crystallization.

  • Seeding : If initial attempts yield small or poor-quality crystals, use these as seeds in subsequent crystallization experiments to promote the growth of larger, higher-quality crystals.

Troubleshooting Crystallization
Problem Potential Cause Solution
Formation of Amorphous Precipitate or Gel Supersaturation is reached too quickly; unfavorable solvent conditions.Slow down the rate of precipitation by adjusting the temperature or the rate of solvent evaporation. Screen a wider range of solvents and precipitants.[18]
No Crystals Form The peptide is too soluble under the tested conditions; nucleation is inhibited.Increase the peptide concentration. Try different counter-ions or additives that may promote crystallization.[20][21]
Small or Poor-Quality Crystals Rapid nucleation and slow crystal growth.Optimize the conditions by fine-tuning the temperature, pH, and concentrations. Use micro-seeding with previously grown crystals.
Visualization of the Crystallization Screening Logic

Crystallization_Logic cluster_outcomes Possible Outcomes start Crude Peptide solubility Solubility Screening (Solvents, pH, Temp) start->solubility hts High-Throughput Crystallization Screen solubility->hts crystals Crystals Formed hts->crystals amorphous Amorphous/Gel hts->amorphous no_solid No Solid hts->no_solid optimize Optimize Conditions & Scale-Up crystals->optimize rescreen Re-screen with Additives/Seeds amorphous->rescreen no_solid->rescreen rescreen->hts

Caption: Decision tree for peptide crystallization screening.

Section 4: Purity Assessment and Final Product Characterization

After purification, it is imperative to thoroughly characterize the final product to ensure it meets the required specifications.

FAQ: How do I confirm the purity and identity of my final peptide?

A combination of analytical techniques should be employed for comprehensive characterization:

  • Analytical RP-HPLC : To determine the final purity of the peptide.[13][22] A purity level is typically expressed as the percentage of the main peak area relative to the total area of all peaks.[13]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the purified peptide, ensuring no modifications or degradation occurred during purification.[14][23]

  • Amino Acid Analysis (AAA) : To determine the amino acid composition of the peptide and to quantify the net peptide content.[14][23] The gross weight of a lyophilized peptide includes water and counter-ions, so AAA is essential for accurate quantification.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For detailed structural elucidation and to confirm the presence of the Z and obzl protecting groups.

Summary of Analytical Techniques for Quality Control
Technique Information Provided Typical Use
Analytical RP-HPLCPurity assessment, retention timeRoutine quality control
Mass SpectrometryMolecular weight confirmationIdentity confirmation
Amino Acid AnalysisAmino acid composition, net peptide contentAccurate quantification
NMR SpectroscopyDetailed structural informationStructural confirmation

This technical guide provides a framework for the successful purification of peptides containing this compound. By understanding the underlying principles and potential pitfalls, you can develop a robust and efficient purification strategy. For further assistance, please consult the references provided below.

References

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]

  • Van Den Nest, W., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 14-29.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Cambrex. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422.
  • ResearchGate. (2025, August 9). A comparison of salts for the crystallization of macromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During the Coupling of Z-D-Lys-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Z-D-Lys-OBzl benzenesulfonate. As Senior Application Scientists, we understand the importance of maintaining chiral integrity for the successful development of peptide-based therapeutics and research tools. This resource is designed to provide you with the mechanistic understanding and practical solutions to minimize and prevent racemization in your experiments.

Understanding the Challenge: The "Why" Behind Racemization

Before diving into troubleshooting, it's crucial to understand the underlying mechanisms that lead to racemization during peptide coupling. Racemization is the process where a chiral molecule, in this case, the D-amino acid derivative Z-D-Lys-OBzl, converts into a mixture of both its D and L enantiomers. This loss of stereochemical purity can have significant consequences, potentially leading to a final peptide with reduced biological activity or altered pharmacological properties.

The primary culprit behind racemization in peptide synthesis is the activation of the carboxylic acid group of the amino acid. This activation, necessary for forming the peptide bond, can inadvertently lead to the abstraction of the alpha-proton (the hydrogen atom on the chiral carbon).[1][2] This can occur through two main pathways:

  • Direct Enolization: A base present in the reaction mixture directly removes the alpha-proton, forming an enolate intermediate which is achiral. Reprotonation can then occur from either side, leading to a mixture of D and L forms.[3]

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[4][5][6] This intermediate is particularly susceptible to racemization because the alpha-proton is now more acidic and easily removed by a base.[1][4] This pathway is considered the predominant source of racemization in peptide synthesis.[4]

The urethane protecting group (in this case, the Z-group or benzyloxycarbonyl group) on the alpha-amino group of Z-D-Lys-OBzl generally helps to suppress racemization.[1] However, under certain conditions, particularly with prolonged activation times, elevated temperatures, or the presence of strong bases, the risk of racemization increases.

Key Factors Influencing Racemization:

Several factors can influence the extent of racemization during the coupling of this compound:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to causing racemization than others.[7][8]

  • Additives: Additives are often used in conjunction with coupling reagents to suppress racemization and improve coupling efficiency.

  • Base: The type and amount of base used can significantly impact the rate of racemization.[7]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[9][10]

  • Temperature: Higher temperatures generally accelerate the rate of racemization.[1][11][12]

  • Reaction Time: Longer reaction and pre-activation times increase the opportunity for racemization to occur.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of the L-isomer in my final product after coupling Z-D-Lys-OBzl. What are the most likely causes?

A1: Significant racemization of Z-D-Lys-OBzl during coupling is a common issue with several potential root causes. Here’s a systematic approach to troubleshooting:

1. Review Your Coupling Reagent and Additives:

  • Carbodiimides (DCC, DIC, EDC): While effective for peptide bond formation, carbodiimides can lead to high levels of racemization if used alone.[13] They form a highly reactive O-acylisourea intermediate which can readily form an oxazolone.[4]

    • Solution: Always use carbodiimides in the presence of a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][7][14] These additives react with the O-acylisourea to form an active ester that is less prone to racemization.[15] HOAt (1-Hydroxy-7-azabenzotriazole) is even more effective at suppressing racemization, but its use may be restricted due to its explosive properties.[1][16]

  • Onium Salts (HBTU, HATU, HCTU, TBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[8][17] However, racemization can still occur, especially with sensitive amino acids.

    • Solution: Ensure you are using the correct stoichiometry. Excess onium salt is generally not necessary and can lead to side reactions. While these reagents already contain a benzotriazole moiety, the addition of an external additive like HOBt or OxymaPure® can sometimes further reduce racemization.

2. Evaluate the Base Used:

  • Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the alpha-proton, leading to increased racemization.[7]

    • Solution: Opt for a weaker, more sterically hindered base. N,N-Diisopropylethylamine (DIPEA or Hunig's base) and N-methylmorpholine (NMM) are commonly used and are less prone to causing racemization than TEA.[1] For particularly sensitive couplings, the even weaker base sym-collidine is recommended.[1][7][11]

3. Control the Reaction Temperature:

  • Elevated Temperatures: Higher temperatures accelerate all reactions, including the rate of racemization.[12] While microwave-assisted peptide synthesis can be efficient, it's crucial to control the temperature, especially when coupling racemization-prone amino acids.[11]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[1] For microwave synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization of sensitive amino acids.[11]

4. Optimize Reaction and Pre-activation Times:

  • Prolonged Exposure to Activating Conditions: The longer the activated Z-D-Lys-OBzl exists in solution before reacting with the amine component, the greater the chance of racemization.

    • Solution: Minimize the pre-activation time. Ideally, the coupling reagent should be added to the mixture of the carboxylic acid and the amine component simultaneously, or with a very short pre-activation of the acid. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to avoid unnecessarily long reaction times.

Q2: Which coupling reagent is best to minimize racemization when working with Z-D-Lys-OBzl?

A2: The "best" coupling reagent often depends on the specific context of your synthesis (solution-phase vs. solid-phase, scale, and the nature of the coupling partner). However, some general recommendations can be made to minimize racemization:

Coupling Reagent ClassExamplesRacemization PotentialRecommendations
Carbodiimides DCC, DIC, EDCHigh (without additives)Always use with an additive like HOBt or OxymaPure®.[1][13] DIC is preferred for solid-phase synthesis as the urea byproduct is more soluble.[1][18]
Onium Salts (Uronium/Aminium) HBTU, HATU, HCTU, TBTULow to ModerateGenerally a good choice for high efficiency and lower racemization.[8][17] HATU is often considered superior to HBTU in difficult couplings and for suppressing racemization.
Onium Salts (Phosphonium) PyBOP, PyAOPLowExcellent for minimizing racemization, particularly in fragment condensation and cyclization reactions.[1] PyAOP is an analogue of PyBOP with HOAt, offering enhanced reactivity and suppression of racemization.[1]
Other COMU, T3P®LowCOMU is a highly efficient coupling reagent.[1] T3P® is considered a "green" coupling reagent with a good safety profile and has been shown to prevent racemization.[19]

Recommendation: For routine couplings where minimizing racemization is a high priority, using an onium salt like HATU or a phosphonium salt like PyBOP is often a reliable choice. If using a carbodiimide due to cost or availability, the combination of DIC/OxymaPure® is highly recommended.[16]

Q3: How can I quantify the extent of racemization in my sample?

A3: Accurate quantification of the D and L isomers is essential to validate your efforts to prevent racemization. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[20][21]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Cleave a small amount of the peptide from the solid support if applicable.

    • Hydrolyze the peptide bond to release the individual amino acids. This is typically done by heating the sample in 6N HCl at ~110°C for 24 hours. Note: Acid hydrolysis itself can cause some racemization, so it's important to be consistent with the hydrolysis conditions.[22]

    • Neutralize the hydrolysate.

    • Dissolve the amino acid mixture in a suitable solvent for HPLC analysis.

  • Chiral HPLC Method:

    • Column: A chiral stationary phase (CSP) is required to separate the enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) or crown-ether based columns (e.g., ChiroSil®) are often used.[20][23] For derivatized amino acids (e.g., FMOC-amino acids), polysaccharide-based CSPs can be effective.[24]

    • Mobile Phase: The mobile phase composition will depend on the specific column and amino acids being analyzed. It often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.

    • Detection: UV detection is typically used, monitoring at a wavelength where the amino acid absorbs (e.g., ~210 nm or ~254 nm for Z-protected amino acids).

  • Data Analysis:

    • The D and L isomers will appear as two separate peaks in the chromatogram.

    • The percentage of racemization can be calculated by integrating the peak areas of the two enantiomers: % Racemization = [Area of L-isomer / (Area of D-isomer + Area of L-isomer)] * 100

Q4: Can the benzenesulfonate salt of Z-D-Lys-OBzl influence racemization?

A4: The benzenesulfonate salt form of Z-D-Lys-OBzl is primarily to improve its handling and solubility characteristics.[25][26] The salt itself does not directly participate in the coupling reaction. However, to liberate the free amine for coupling, one equivalent of a base must be added to neutralize the benzenesulfonic acid. This initial addition of base contributes to the overall basicity of the reaction mixture.

Key Consideration: It is crucial to account for this initial equivalent of base when determining the total amount of base to add for the coupling reaction. Using an excessive amount of base from the outset can increase the risk of racemization.

Visualizing the Racemization Mechanism and Prevention Strategy

The following diagrams illustrate the key chemical pathways involved in racemization and the points at which preventative measures can be implemented.

Racemization_Mechanism cluster_prevention Prevention Strategies Activated_AA Activated Z-D-Lys-OBzl Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Coupling Peptide Bond Formation Activated_AA->Coupling Direct Coupling (Fast, Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate Base (e.g., DIPEA) α-proton abstraction L_Isomer Racemized L-Isomer Enolate->L_Isomer Reprotonation D_Isomer Desired D-Isomer Peptide Enolate->D_Isomer Reprotonation Coupling->D_Isomer Additive Additive (HOBt, Oxyma) Forms less reactive ester Weak_Base Weak, Hindered Base (e.g., Collidine) Reduces α-proton abstraction Low_Temp Low Temperature Slows racemization rate

Caption: Mechanism of racemization via the oxazolone intermediate and key prevention strategies.

Troubleshooting_Flowchart Start High Racemization Detected Check_Reagents 1. Review Coupling Reagent & Additive Start->Check_Reagents Carbodiimide Using Carbodiimide alone? Check_Reagents->Carbodiimide Add_Additive Action: Add HOBt or OxymaPure® Carbodiimide->Add_Additive Yes Check_Base 2. Evaluate Base Carbodiimide->Check_Base No Add_Additive->Check_Base Strong_Base Using strong base (e.g., TEA)? Check_Base->Strong_Base Switch_Base Action: Switch to DIPEA, NMM, or Collidine Strong_Base->Switch_Base Yes Check_Temp 3. Check Temperature Strong_Base->Check_Temp No Switch_Base->Check_Temp High_Temp Coupling at > RT? Check_Temp->High_Temp Lower_Temp Action: Couple at 0°C to RT High_Temp->Lower_Temp Yes End Racemization Minimized High_Temp->End No Lower_Temp->End

Caption: A logical troubleshooting workflow for addressing high racemization.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]

  • National Institutes of Health. (2021, February 13). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. [Link]

  • ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • ACS Publications. (n.d.). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... [Link]

  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. [Link]

  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate[27]. [Link]

  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]

  • Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. [Link]

  • Royal Society of Chemistry. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • PubMed. (n.d.). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Regis Technologies. (n.d.). The Chiral Notebook. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). [Link]

Sources

Z-D-Lys-obzl Benzenesulfonate: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-D-Lys-obzl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal handling, storage, and utilization of this versatile amino acid building block. Our goal is to empower you with the knowledge to prevent experimental pitfalls and troubleshoot any challenges that may arise.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and stability of the compound. For long-term storage, it is recommended to store this compound at -20°C.[1][2] Some suppliers may also indicate storage at 0-8°C.[3] The product is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[1] With proper storage, the compound is stable for at least four years.[1]

What is the correct molecular formula and weight to use for calculations?

It is essential to use the correct molecular information for accurate molarity calculations. For Z-L-Lys-OBzl benzenesulfonate (the L-isomer), the CAS number is 68973-36-4, the molecular formula is C₂₁H₂₆N₂O₄ • C₆H₆O₃S, and the molecular weight is approximately 528.6 g/mol .[1][2][4] The D-isomer, this compound, has a CAS number of 201018-13-5, a molecular formula of C₂₇H₃₂N₂O₇S, and a molecular weight of 528.5 g/mol .[3] Always verify the specific isomer and corresponding information on your product's certificate of analysis.

In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. It is a solid, white powder.[3] The following table summarizes its solubility in common laboratory solvents:

SolventSolubility
DMF30 mg/mL[1][2]
DMSO15 mg/mL[1][2]
Ethanol1 mg/mL[1][2]
PBS (pH 7.2)1 mg/mL[1][2]

Note: These values are approximate and may vary slightly between batches.

What are the primary applications of this compound?

This compound is a valuable building block in various research and development areas. Its primary applications include:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and proteins.[3]

  • Pharmaceutical Development: It is used in the development of peptide-based drugs.[3][5]

  • Biochemical Assays: This compound is utilized as a reagent in biochemical assays to study enzyme activity and protein interactions.[3][6]

  • Drug Formulation and Delivery: Its structure can enhance solubility and stability, making it a candidate for drug formulation and delivery systems.[3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving the Compound

Problem: The compound is not fully dissolving in the chosen solvent at the desired concentration.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for ensuring consistent experimental results.

Handling and Safety Best Practices

This compound should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound:

  • Gloves: To prevent skin contact. [7]* Safety Glasses/Goggles: To protect your eyes from dust particles. [7]* Lab Coat: To protect your clothing.

Safety Precautions:
  • Avoid Inhalation: Handle the solid powder in a well-ventilated area or under a fume hood to avoid inhaling dust. [8]* Avoid Contact: Prevent contact with skin and eyes. [7][8]In case of contact, rinse the affected area thoroughly with water. [7]* Ingestion: Do not eat, drink, or smoke when working with this compound. [7]If swallowed, seek medical attention. [7][8] First Aid Measures:

  • Skin Contact: Wash off immediately with soap and plenty of water. [7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [7]* Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [8]* Ingestion: Rinse mouth with water and consult a physician. [7]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound.

Materials:

  • This compound (solid powder)

  • High-purity solvent (e.g., DMSO or DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of the compound in a suitable container.

  • Add Solvent: Add the calculated volume of the chosen solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your weighed compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile tubes.

  • Store: Store the aliquots at -20°C for long-term use.

References

  • Na-Z-D-lysine benzyl ester benzenesulfonate salt | 201018-13-5 - J&K Scientific LLC. [Link]

  • Z-Lys-OBzl · benzenesulfonate - Bachem AG - Cambridge Bioscience. [Link]

Sources

Validation & Comparative

Z-D-Lys-obzl benzenesulfonate vs. Z-L-Lys-OBzl benzenesulfonate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Imperative in Peptide Synthesis

In the intricate world of peptide synthesis, the chirality of amino acid building blocks is a critical determinant of the final molecule's structure, and consequently, its biological function. The choice between incorporating a naturally occurring L-amino acid or its non-natural D-enantiomer can profoundly impact a peptide's therapeutic properties, including its enzymatic stability, receptor affinity, and pharmacokinetic profile. This guide provides a comprehensive comparison of two crucial building blocks: Z-D-Lys-OBzl benzenesulfonate and Z-L-Lys-OBzl benzenesulfonate.

Through a detailed examination of their chemical properties, applications, and the empirical data governing their use, this document will serve as an essential resource for researchers navigating the complexities of peptide design and synthesis. We will delve into the mechanistic reasoning behind experimental choices, present validated protocols, and offer data-driven insights to inform your selection of these critical reagents.

I. The Fundamental Distinction: Chirality and Its Consequences

At the heart of the comparison between this compound and Z-L-Lys-OBzl benzenesulfonate is the concept of stereoisomerism. Both molecules share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms around the alpha-carbon of the lysine residue.

  • Z-L-Lys-OBzl benzenesulfonate contains the L-lysine enantiomer, the form ubiquitously found in natural proteins. Its incorporation into a peptide chain generally results in the canonical right-handed alpha-helical or beta-sheet structures.

  • This compound contains the D-lysine enantiomer. The introduction of a D-amino acid can disrupt or alter these standard secondary structures, often inducing specific turns or loops. This structural perturbation can be a powerful tool in rational drug design.

The practical implications of this stereochemical difference are significant:

FeatureZ-L-Lys-OBzl benzenesulfonateThis compound
Natural Occurrence Abundant in natural proteinsRare in nature
Proteolytic Stability Susceptible to degradation by proteasesGenerally resistant to proteolytic cleavage
Immunogenicity Can be immunogenicOften less immunogenic than all-L-peptides
Secondary Structure Promotes canonical secondary structuresCan induce non-canonical structures (e.g., turns)
Receptor Binding Binds to native receptorsMay exhibit altered or enhanced receptor affinity

II. Strategic Applications in Peptide Synthesis

The decision to use Z-D-Lys-OBzl or Z-L-Lys-OBzl benzenesulfonate is driven by the desired therapeutic outcome.

Z-L-Lys-OBzl benzenesulfonate: Mimicking Nature

The primary application of Z-L-Lys-OBzl benzenesulfonate is in the synthesis of peptides that mimic or replicate the function of natural proteins. This includes:

  • Bioactive Peptides: Synthesizing endogenous hormones, neuropeptides, and growth factors.

  • Enzyme Substrates: Creating substrates for enzymatic assays and inhibitor screening.

  • Epitope Mapping: Generating overlapping peptides to identify antibody binding sites.

This compound: Engineering for Therapeutic Advantage

The incorporation of D-lysine via this compound is a key strategy in medicinal chemistry to enhance the drug-like properties of peptides.

  • Increased Half-Life: By conferring resistance to proteolysis, D-amino acid substitution can significantly prolong the in vivo half-life of a peptide therapeutic.

  • Improved Oral Bioavailability: Resistance to degradation in the gastrointestinal tract is a critical step towards developing orally available peptide drugs.

  • Enhanced Receptor Affinity and Selectivity: The conformational constraints imposed by a D-amino acid can lock a peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. A notable example is the development of potent GnRH antagonists where D-amino acid substitutions are crucial for activity.

  • De Novo Design: Creating novel peptide structures with unique pharmacological profiles.

III. Experimental Protocols and Methodologies

The following section details a standard protocol for the incorporation of either Z-D-Lys-OBzl or Z-L-Lys-OBzl benzenesulfonate into a growing peptide chain using solid-phase peptide synthesis (SPPS).

Workflow for Lysine Incorporation in SPPS

resin 1. Resin Swelling (e.g., in DMF) deprotection 2. Fmoc-Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 3. Washing (DMF, DCM, etc.) deprotection->wash1 coupling 4. Amino Acid Coupling (Z-D/L-Lys-OBzl, HBTU, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 capping 6. Capping (Optional) (e.g., Acetic Anhydride) wash2->capping next_cycle 7. Repeat for next amino acid capping->next_cycle

Caption: Standard workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound or Z-L-Lys-OBzl benzenesulfonate (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5x).

  • Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next cycle.

Causality Behind Experimental Choices:

  • Excess Reagents: The use of a 5-fold excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high yield of the desired peptide.

  • HBTU as a Coupling Reagent: HBTU is a highly efficient coupling reagent that minimizes the risk of racemization, which is particularly important when working with chiral amino acids.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that facilitates the activation of the carboxylic acid group without causing unwanted side reactions.

IV. Analytical Characterization and Performance Data

Following synthesis, the crude peptide must be cleaved from the resin, purified, and characterized to assess the success of the incorporation of the D- or L-lysine residue.

Typical Analytical Workflow

cleavage 1. Cleavage from Resin (e.g., TFA cocktail) precipitation 2. Precipitation & Lyophilization (Cold Ether) cleavage->precipitation purification 3. Purification (RP-HPLC) precipitation->purification analysis 4. Analysis purification->analysis ms Mass Spectrometry (MS) (Confirm Mass) analysis->ms Identity hplc Analytical HPLC (Assess Purity) analysis->hplc Purity cd Circular Dichroism (CD) (Confirm Secondary Structure) analysis->cd Conformation

A Comparative Guide to Protected Lysine Derivatives: Evaluating Z-D-Lys-obzl Benzenesulfonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the nuanced field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a cornerstone of success. The choice of protecting groups for the difunctional amino acid lysine is particularly critical to prevent unwanted side reactions at the ε-amino group and to enable complex synthetic strategies such as the creation of branched peptides.[1][2][3] This guide provides an in-depth technical comparison of Z-D-Lys-obzl benzenesulfonate with other commonly employed protected lysine derivatives, offering insights into its performance characteristics and strategic applications.

Introduction: The Imperative of Lysine Protection

Lysine's primary α-amino group participates in peptide bond formation, while its nucleophilic ε-amino group on the side chain necessitates protection to avoid undesired acylation, which would lead to branched peptide impurities.[4] The ideal protecting group strategy hinges on the principle of orthogonality, wherein the α-amino protecting group and the side-chain protecting group can be removed under distinct chemical conditions that do not interfere with each other or the integrity of the growing peptide chain.[5][6][7] This allows for precise, stepwise peptide elongation and the possibility of selective side-chain manipulation.[8]

This guide will focus on the performance of this compound, a derivative protected at the α-amino group with a benzyloxycarbonyl (Z) group and at the carboxyl group with a benzyl (obzl) ester. The presence of a benzenesulfonate counterion also influences its physicochemical properties. We will compare its utility against the widely adopted Fmoc- and Boc-based lysine derivatives used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that serves as a versatile building block in peptide synthesis.[9] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
Synonyms Z-D-Lys-OBzl·Benzenesulfonate[9]
CAS Number 201018-13-5[9]
Molecular Formula C27H32N2O7S[9]
Molecular Weight 528.5 g/mol [9]
Appearance White powder[9]
Melting Point 98-100 °C[9]
Purity ≥ 99% (TLC)[9]
Solubility DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 1 mg/ml[10]
Storage Conditions 0-8°C[9]

The benzenesulfonate salt form is designed to enhance the compound's stability and solubility in organic solvents commonly used in peptide synthesis, such as DMF and DMSO.[9] This is a crucial practical advantage, as poor solubility of protected amino acids can hinder coupling efficiencies.

Performance Comparison with Other Protected Lysine Derivatives

The performance of a protected lysine derivative is primarily assessed based on the stability of its protecting groups during peptide synthesis and the ease and selectivity of their removal.

Orthogonality and Deprotection Strategies

The Z and benzyl ester protecting groups of this compound are both removable by hydrogenolysis, which can be a limitation in terms of orthogonality if selective deprotection is required.[11][12] However, they exhibit differential lability to acidic conditions, forming a quasi-orthogonal system with acid-labile groups like Boc.[13][14]

Orthogonal_Deprotection cluster_Z_Lys_Obzl Z-D-Lys-obzl cluster_Fmoc_Lys_Boc Fmoc-Lys(Boc) cluster_Boc_Lys_Z Boc-Lys(Z) Z_Lys_Obzl Z-NH-Lys-COOBzl Deprotected_Lys_H2 H₂N-Lys-COOH Z_Lys_Obzl->Deprotected_Lys_H2 H₂/Pd-C Fmoc_Lys_Boc Fmoc-NH-Lys(Boc)-COOH Deprotected_Lys_Fmoc H₂N-Lys(Boc)-COOH Fmoc_Lys_Boc->Deprotected_Lys_Fmoc Piperidine Boc_Lys_Z Boc-NH-Lys(Z)-COOH Deprotected_Lys_Boc H₂N-Lys(Z)-COOH Boc_Lys_Z->Deprotected_Lys_Boc TFA Deprotected_Lys_TFA H₂N-Lys-COOH Deprotected_Lys_Fmoc->Deprotected_Lys_TFA TFA Deprotected_Lys_H2_Boc H₂N-Lys-COOH Deprotected_Lys_Boc->Deprotected_Lys_H2_Boc H₂/Pd-C

This compound:

  • Deprotection: Both the Z and benzyl ester groups are efficiently cleaved simultaneously via catalytic transfer hydrogenation.[15][16] This method is mild and avoids the use of strong acids.

  • Orthogonality: It is orthogonal to base-labile groups like Fmoc and can be used in combination with acid-labile groups like Boc, although careful selection of deprotection conditions is necessary.

Fmoc-Lys(Boc)-OH:

  • Deprotection: The Fmoc group is removed with a mild base (e.g., piperidine), while the Boc group is cleaved with a moderate acid (e.g., trifluoroacetic acid, TFA).[]

  • Orthogonality: This is the most widely used orthogonal protection scheme in modern solid-phase peptide synthesis due to its high efficiency and mild deprotection conditions.[18]

Boc-Lys(Z)-OH:

  • Deprotection: The Boc group is removed with TFA, and the Z group is cleaved by strong acid (e.g., HF) or hydrogenolysis.[8]

  • Orthogonality: This combination is common in Boc-based SPPS. The differential acid lability between Boc and Z allows for selective deprotection.[13]

Application in Peptide Synthesis Strategies

The choice of protected lysine derivative is intrinsically linked to the overall synthetic strategy.

Solution-Phase Synthesis: this compound is well-suited for solution-phase peptide synthesis.[8] The Z group is stable under a wide range of coupling conditions, and the final deprotection via hydrogenolysis is clean and efficient.[11][19]

Solid-Phase Peptide Synthesis (SPPS): While less common in modern automated SPPS, which is dominated by the Fmoc/tBu strategy, Z-protected amino acids can be employed in Boc-based SPPS. The benzyl ester can be used for the C-terminal anchoring to the resin.

Synthesis of Branched Peptides: For the synthesis of branched peptides, a lysine derivative with orthogonally protected α- and ε-amino groups is required.[20] For instance, Fmoc-Lys(Mmt)-OH allows for the selective deprotection of the Mmt group on the side chain under mild acidic conditions, enabling the synthesis of a second peptide chain from the lysine side chain.[1] this compound is not directly suitable for this application due to the simultaneous removal of both protecting groups.

Experimental Protocols

Deprotection of this compound via Catalytic Transfer Hydrogenation

This protocol describes the simultaneous removal of the Z and benzyl ester protecting groups.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Formic acid or ammonium formate

  • Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add formic acid (5-10 equivalents) or ammonium formate (3-5 equivalents) as the hydrogen donor.[12][15]

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected D-lysine.

Deprotection_Workflow Start This compound in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Add_Donor Add Formic Acid / Ammonium Formate Add_Catalyst->Add_Donor Reaction Stir at RT under Inert Atmosphere Add_Donor->Reaction Monitoring Monitor by TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filter through Celite Monitoring->Filtration Reaction Complete Evaporation Remove Solvent Filtration->Evaporation End Deprotected D-Lysine Evaporation->End

Comparative Data Summary

While direct head-to-head comparative studies are scarce, the following table provides a qualitative and quantitative comparison based on established principles and typical experimental outcomes in peptide synthesis.

ParameterThis compoundFmoc-Lys(Boc)-OHBoc-Lys(Z)-OH
Primary Application Solution-phase synthesisSolid-phase synthesis (Fmoc strategy)Solid-phase synthesis (Boc strategy)
α-Amino Deprotection Hydrogenolysis (H₂/Pd-C)Mild base (e.g., 20% piperidine in DMF)Moderate acid (e.g., TFA in DCM)
Side-Chain/Carboxyl Deprotection Hydrogenolysis (H₂/Pd-C)Moderate acid (e.g., TFA)Strong acid (e.g., HF) or Hydrogenolysis
Orthogonality Orthogonal to base-labile groups. Quasi-orthogonal to acid-labile groups.Fully orthogonal.Quasi-orthogonal.
Typical Yield (Coupling) >95% (in solution)>99% (on solid support)>99% (on solid support)
Purity (Crude Peptide) Variable, purification often needed after each step.High, purification after cleavage.High, purification after cleavage.
Key Advantages Good solubility and stability, mild deprotection without strong acids.Automation-friendly, mild deprotection conditions, high purity.Robust for complex peptides, can mitigate aggregation.
Key Disadvantages Not ideal for SPPS or branched peptide synthesis, potential for catalyst poisoning.Potential for diketopiperazine formation, dibenzofulvene side reactions.Requires strong, hazardous acids for final cleavage, potential for t-butylation side reactions.

Conclusion

This compound is a valuable reagent, particularly for solution-phase peptide synthesis, where its high solubility, stability, and amenability to mild hydrogenolytic deprotection are significant assets. The benzenesulfonate counterion contributes positively to its handling and solubility characteristics.

However, for the majority of modern solid-phase peptide synthesis applications, especially those requiring automation and the synthesis of complex, modified, or branched peptides, the Fmoc/tBu strategy utilizing derivatives like Fmoc-Lys(Boc)-OH remains the gold standard due to its superior orthogonality and milder overall deprotection conditions. The Boc/Z strategy, employing reagents like Boc-Lys(Z)-OH, continues to be a robust alternative for specific challenging sequences.

The selection of the appropriate protected lysine derivative is a strategic decision that must be guided by the specific requirements of the target peptide, the chosen synthetic methodology (solution-phase vs. solid-phase), and the desired complexity of the final molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492. Available at: [Link]

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779. Available at: [Link]

  • Posner, G. H., et al. (1975). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 40(5), 648-650. Available at: [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (15), 1819-1823. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Ghosh, K., & Lubell, W. D. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Cambridge Bioscience. (n.d.). Z-Lys-OBzl · benzenesulfonate - Bachem AG. Retrieved from [Link]

  • Beilstein Journals. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Retrieved from [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming Z-D-Lys-obzl Benzenesulfonate Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for researchers, scientists, and drug development professionals to rigorously confirm the successful incorporation of Z-D-Lys-obzl benzenesulfonate into peptide structures. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Strategic Imperative: Why Rigorous Confirmation is Non-Negotiable

This compound is a critical building block in modern peptide synthesis. It is a protected form of D-Lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is a benzyl ester (obzl).[1][2][3] The benzenesulfonate salt form enhances its handling and solubility properties. The successful incorporation of this specific amino acid derivative is paramount, as failure to do so results in truncated or incorrect peptide sequences, fundamentally compromising the final product's purity, structure, and biological function.

An incomplete reaction or the presence of side products necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguous results. This guide outlines a logical workflow, comparing the strengths and limitations of orthogonal methods to provide unequivocal confirmation.

The Analytical Workflow: A Multi-Pronged Strategy

A robust validation strategy does not rely on a single data point but rather on a convergence of evidence from multiple, independent analytical techniques. The following workflow illustrates a logical progression from initial purity checks to definitive structural confirmation.

G cluster_0 Phase 1: Purity & Homogeneity Assessment cluster_1 Phase 2: Molecular Weight Confirmation Purity High-Performance Liquid Chromatography (HPLC/UPLC) - Assess reaction completion - Quantify product purity MW Mass Spectrometry (MS) - Confirm mass of the final peptide - Detect mass shift corresponding to Z-D-Lys-obzl Purity->MW If pure... Structure Nuclear Magnetic Resonance (NMR) - Unambiguous structural confirmation - Identify specific protons of Z, Obzl, and Lys MW->Structure If mass is correct... Composition Amino Acid Analysis (AAA) - Verify Lysine incorporation - Determine amino acid ratios Functional Fourier-Transform Infrared (FTIR) - Confirm presence of key functional groups (Carbamate, Ester, Sulfonate)

Caption: A logical workflow for the comprehensive validation of Z-D-Lys-obzl incorporation.

Chromatographic Methods: The First Line of Inquiry

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment in peptide chemistry.[4][5] Their primary role is to separate the final product from starting materials, reagents, and any side products generated during the coupling reaction.

Causality: The choice of a reversed-phase (RP) HPLC method is deliberate. The incorporation of the bulky, aromatic Z and Obzl groups significantly increases the hydrophobicity of the resulting peptide. This change in polarity provides a clear separation from the more polar, unreacted starting peptide on a C18 column, serving as the first indicator of a successful reaction.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18 stationary phase (e.g., Waters XBridge C18, 5 µm, 4.6 mm × 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes. The exact gradient should be optimized based on the overall hydrophobicity of the peptide.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 220 nm (for the peptide backbone) and 254 nm (for the aromatic protecting groups).

  • Sample Preparation: Dissolve a small amount of the crude or purified reaction mixture in the initial mobile phase composition.

Data Interpretation: A successful reaction is indicated by the appearance of a new, typically later-eluting peak (due to increased hydrophobicity) corresponding to the modified peptide, and a decrease in the peak corresponding to the starting material. The peak area percentage provides a quantitative measure of purity.[7]

Mass Spectrometry: Unambiguous Mass Confirmation

Mass Spectrometry (MS) provides direct evidence of incorporation by confirming the molecular weight of the final product.[7][8] The expected mass increase from the incorporation of a Z-D-Lys-obzl residue is a critical validation checkpoint.

Causality: Electrospray Ionization (ESI) is the preferred ionization technique for peptides as it is a "soft" method that minimizes fragmentation, allowing for the accurate determination of the intact molecular ion.[9] Coupling HPLC directly to the mass spectrometer (LC-MS) is highly efficient, providing purity and mass data from a single run.[9]

Experimental Protocol: LC-MS (ESI)
  • LC System: Utilize the HPLC protocol described above.

  • MS System: ESI source, positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range appropriate to detect the expected m/z of the starting material and the final product. Peptides often form multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), so the scan range should be set accordingly.

  • Data Analysis: Deconvolute the resulting m/z spectrum to determine the neutral molecular weight of the peptide.

Data Interpretation: A successful incorporation is confirmed by observing a molecular weight that matches the theoretical mass of the peptide plus the added Z-D-Lys-obzl moiety. The mass of Z-D-Lys-obzl is 414.5 g/mol , but in the peptide bond, a molecule of water is lost, so the net mass increase is that of the residue (C21H24N2O3), which is 364.4 g/mol .

G cluster_0 Tandem MS (MS/MS) for Sequence Confirmation MS1 MS1 Scan Isolate Peptide Ion CID Collision-Induced Dissociation (CID) Fragment Peptide at Amide Bonds MS1:f1->CID:f0 MS2 MS2 Scan Detect Fragment Ions (b- and y-ions) CID:f1->MS2:f0 Seq Sequence Analysis Reconstruct Sequence from Fragment Masses MS2:f1->Seq:f0

Caption: Workflow for peptide sequence confirmation using Tandem Mass Spectrometry (MS/MS).

For ultimate confirmation, Tandem MS (MS/MS) can be employed.[10] By isolating the parent ion and fragmenting it, one can generate a fragmentation pattern (b- and y-ions) that confirms the peptide sequence, including the position of the incorporated lysine derivative.[11]

Spectroscopic Methods: The Gold Standard for Structure

While HPLC and MS confirm purity and mass, spectroscopic methods like NMR and FTIR provide detailed structural information, leaving no room for ambiguity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.[8] It provides information on the chemical environment of each atom, confirming the presence of the distinct moieties of the incorporated residue.

Causality: 1H NMR is particularly informative. The aromatic protons of the Z-group, the benzyl ester, and the benzenesulfonate counterion will appear in the characteristic aromatic region (~7.0-8.0 ppm), while the aliphatic protons of the lysine side chain will appear in the upfield region. The presence and integration of these specific signals provide definitive proof of structure.

Key 1H NMR Signatures to Confirm Incorporation:

  • Z-group (Cbz): Aromatic protons (~7.3 ppm, 5H) and a characteristic singlet for the benzylic CH₂ (~5.1 ppm, 2H).

  • Benzyl Ester (Obzl): Aromatic protons (~7.3 ppm, 5H) and a benzylic CH₂ singlet (~5.2 ppm, 2H).

  • Benzenesulfonate: Aromatic protons in a distinct pattern (~7.4-7.8 ppm, 5H).

  • Lysine Backbone & Sidechain: Aliphatic protons (α, β, γ, δ, ε-CH₂) in the 1.3-4.5 ppm range.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used to confirm the presence of key functional groups.[12] It is particularly useful for verifying the integrity of the protecting groups after the coupling reaction.

Causality: The Z-group is a carbamate, the Obzl-group is an ester, and the counterion is a sulfonate. Each of these functional groups has a characteristic absorption band in the infrared spectrum.

Key FTIR Absorption Bands:

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Carbamate (Z-group) C=O Stretch~1680-1720
Ester (Obzl-group) C=O Stretch~1730-1750
Sulfonate S=O Stretch~1300-1390 and ~1000-1100[13]
Aromatic Ring C=C Stretch~1500-1600[14]

Comparison of Analytical Methods

No single method tells the whole story. A combination of techniques is essential for unequivocal confirmation.

MethodInformation ProvidedSensitivitySpecificityThroughputRationale for Use
HPLC/UPLC Purity, Reaction CompletionHighModerateHighEssential First Step: Rapidly assesses if the reaction worked and if the product is clean enough for further analysis.[4][7]
Mass Spectrometry Molecular WeightVery HighHighHighEssential Confirmation: Directly verifies that the mass has increased correctly, confirming covalent attachment.[11]
NMR Spectroscopy Complete 3D StructureLowVery HighLowDefinitive Proof: Provides unambiguous structural evidence of all parts of the molecule, including protecting groups and counterion.[5]
FTIR Spectroscopy Functional GroupsModerateModerateVery HighRapid Check: Quickly confirms the presence of the key carbamate, ester, and sulfonate groups.[12]
Amino Acid Analysis Amino Acid CompositionHighHighModerateQuantitative Confirmation: Verifies the presence of lysine in the correct stoichiometric ratio within the peptide.[9]

Conclusion: An Integrated and Self-Validating Approach

References

  • Mtoz Biolabs. Comparison of Peptide Content Determination Methods. [Link]

  • Creative Biolabs. Peptide Analysis Techniques Review. [Link]

  • National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Biotapei Biotech. Does proteomics mass spectrometry provide specific amino acid sequences?. [Link]

  • ResearchGate. FTIR spectra for 4-nitrophenyl benzenesulfonate. [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Cambridge Bioscience. Z-Lys-OBzl · benzenesulfonate - Bachem AG. [Link]

  • MDPI. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • PubMed. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. [Link]

  • MDPI. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. [Link]

Sources

A Comparative Guide to the Purity Analysis of Z-D-Lys-OBzl Benzenesulfonate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Protected Amino Acids

In the landscape of peptide synthesis and pharmaceutical development, the purity of building blocks is not merely a quality metric; it is the foundation of scientific validity and therapeutic safety. Z-D-Lys-OBzl benzenesulfonate, a derivative of D-lysine with both its α-amino and carboxyl groups protected, serves as a crucial intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1][2] The presence of even minute impurities—be they enantiomeric (the L-isomer), process-related (e.g., starting materials, deprotected variants), or degradation products—can lead to failed syntheses, altered biological activity, and unforeseen toxicological profiles.[3][4]

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As we delve into the methodologies, we will not only present protocols but also explore the scientific rationale behind the experimental choices, empowering researchers to not just follow a method, but to understand and adapt it. Our approach is grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, which set the standard for impurity management in new drug substances.[5][6][7]

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the quintessential technique for determining the purity of peptide-related compounds, offering unparalleled resolution to separate the main component from structurally similar impurities.[4] For a molecule like this compound, a comprehensive HPLC purity assessment must address two distinct challenges: the quantification of chemical (achiral) impurities and the detection of the unwanted L-enantiomer (chiral impurity).

The Causality Behind Method Selection

A dual-method approach is often the most robust strategy.

  • Reversed-Phase HPLC (RP-HPLC) is ideal for quantifying process-related impurities. The non-polar stationary phase (e.g., C18) effectively separates compounds based on hydrophobicity. Potential impurities such as un-protected lysine, mono-protected intermediates (Z-D-Lys-OH or H-D-Lys-OBzl), and reagents from the synthesis will exhibit significantly different retention times from the doubly protected, more hydrophobic target molecule.[3]

  • Chiral HPLC is necessary to resolve and quantify the L-enantiomer, Z-L-Lys-OBzl. Since enantiomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with differing interaction energies, thus enabling their separation.[8][9] Crown-ether based CSPs are particularly effective for separating the enantiomers of amino acids and their derivatives.[9][10]

Experimental Protocol 1: RP-HPLC for Chemical Purity

This method is designed to separate this compound from potential synthesis-related impurities and degradation products.

Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic protecting groups).

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of all observed peaks. According to ICH Q3A(R2) guidelines, impurities above the reporting threshold (typically 0.05%) should be reported.[5]

.dot

Caption: General workflow for HPLC purity analysis.

Experimental Protocol 2: Chiral HPLC for Enantiomeric Purity

This method specifically targets the separation of the D- and L-enantiomers.

Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Column: Crown-ether based Chiral Stationary Phase (CSP), e.g., ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 80% Methanol, 20% Water, with 5 mM Perchloric Acid. Rationale: Acidic modifiers are often crucial for achieving enantioseparation on crown-ether columns by ensuring the primary amine of the analyte is protonated, facilitating interaction with the crown ether cavity.[9]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 10 µL. The percentage of the unwanted L-enantiomer is determined by its peak area relative to the total area of both enantiomer peaks.

II. Quantitative NMR (qNMR): An Absolute Measure of Purity

While HPLC provides a relative purity based on UV response, quantitative ¹H NMR (qNMR) offers a primary, absolute method for purity determination.[5][7] The principle of qNMR is that the integral area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of the analyte's signals to those of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[5][11]

The Causality Behind qNMR Protocol Design
  • Internal Standard Selection: The ideal internal standard must be stable, non-volatile, accurately weighable, and possess sharp signals that do not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are excellent candidates for this compound, as their aromatic signals appear in a region distinct from the analyte's protons.

  • Signal Selection: For quantification, it is critical to choose signals from both the analyte and the standard that are well-resolved, free from overlap with impurity or solvent signals, and have good signal-to-noise. The aromatic protons of the Z and OBzl protecting groups are often ideal for this purpose.

  • Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is essential. This allows for complete relaxation of the protons between pulses, ensuring the signal intensity is truly proportional to the number of nuclei. A 90° pulse angle is also recommended to maximize signal for a given number of scans.[5]

Experimental Protocol 3: Quantitative ¹H NMR (qNMR)

Methodology:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid) into a clean vial. Record the exact mass (m_std).

    • Accurately weigh approximately 20 mg of the this compound sample into the same vial. Record the exact mass (m_a).

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the salt and for its solvent peak position, which is less likely to interfere with key analyte signals compared to other common solvents.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of 30 seconds and a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (I_a). For instance, the 10 aromatic protons of the Z and OBzl groups (δ ≈ 7.3 ppm).

    • Integrate a well-resolved signal from the internal standard (I_std). For Maleic Acid, this would be the two vinyl protons (δ ≈ 6.3 ppm).

  • Calculation: The mass percent purity (P_a) is calculated using the following formula:[5]

    Purity (mass %) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (N_a=10 for Z/OBzl protons; N_std=2 for Maleic Acid)

    • M: Molar mass (M_a = 528.6 g/mol ; M_std = 116.07 g/mol )

    • m: Weighed mass

    • P_std: Purity of the internal standard (as a percentage)

.dot

Caption: Workflow for purity determination by qNMR.

III. Comparison and Data Summary

Both HPLC and NMR provide critical, albeit different, perspectives on the purity of this compound. HPLC excels at detecting and quantifying trace-level impurities that might be structurally very similar to the main compound, while qNMR provides a highly accurate, absolute measure of the main component's mass fraction.

Parameter HPLC (Reversed-Phase & Chiral) Quantitative ¹H NMR (qNMR)
Principle Physical separation based on partitioning between mobile and stationary phases.Signal intensity is directly proportional to the number of nuclei.
Purity Type Relative Purity (Area %). Detects chemical and enantiomeric impurities.Absolute Purity (Mass %). Quantifies the main compound against a standard.
Strengths - High sensitivity for trace impurities. - Excellent for resolving isomers (chiral HPLC). - Standardized and widely available methodology.- Primary analytical method; high accuracy. - No reference standard of the analyte needed. - Provides structural confirmation simultaneously. - Less susceptible to variations in detector response.
Limitations - Assumes all impurities have a similar UV response factor. - Requires specific columns for different types of analysis (achiral vs. chiral). - Can be destructive to the sample.- Lower sensitivity compared to HPLC; may not detect impurities <0.1%. - Requires a pure, certified internal standard. - Potential for signal overlap can complicate analysis. - Requires careful parameter optimization (e.g., relaxation delay).
Typical Use Case Routine quality control, impurity profiling, detection of specific enantiomeric impurities.Purity assignment of reference standards, orthogonal confirmation of HPLC results, mass balance studies.

IV. Conclusion: An Integrated Approach for Unquestionable Quality

For the comprehensive purity analysis of this compound, neither HPLC nor NMR alone tells the complete story. A synergistic approach, leveraging the strengths of both techniques, provides a self-validating system for quality assessment.

  • RP-HPLC should be employed to generate an impurity profile, identifying and quantifying any process-related byproducts or degradants.

  • Chiral HPLC is essential to confirm the enantiomeric identity and quantify the level of the unwanted L-isomer.

  • qNMR serves as the definitive, orthogonal method to assign an absolute purity value to the material, confirming the mass balance and validating the results obtained from chromatography.

By integrating these methodologies, researchers and drug developers can establish a high-confidence purity profile for this compound, ensuring the integrity of their downstream applications, from peptide synthesis to the development of next-generation therapeutics.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3379-3382.
  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Organic Chemistry Portal. Benzyl Protection. [Link]

  • National Institutes of Health. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Accounts of Chemical Research, 54(15), 3136-3153.
  • PubChem. N6-Cbz-L-Lysine benzyl ester hydrochloride. [Link]

  • National Institutes of Health. (2022). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. Polymers, 14(19), 4153.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • The Royal Society of Chemistry. (2015). New Chemosynthetic Route to Linear ε-Poly-Lysine. Polymer Chemistry, 6(34), 6116-6123.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH. [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Avesis. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • ChemBK. N-ε-Z-L-lysine benzyl ester hydrochloride. [Link]

  • National Institutes of Health. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(12), 2269.
  • ResearchGate. (2014). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(15), 4983.
  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068.

Sources

A Comparative Guide to the Efficacy of Lysine Protecting Group Strategies in Peptide Synthesis: A Focus on Z-D-Lys-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the precise and efficient synthesis of high-purity peptides is paramount. The strategic selection of protecting groups for reactive amino acid side chains, particularly the ε-amino group of lysine, is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of the synthetic efficacy of using Z-D-Lys-OBzl Benzenesulfonate, a component of the traditional benzyloxycarbonyl (Z) protecting group strategy, against the modern 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, exemplified by Fmoc-Lys(Boc)-OH.

This analysis is grounded in the fundamental principles of peptide chemistry, offering field-proven insights into the causality behind experimental choices and supported by illustrative experimental data and detailed protocols.

Introduction: The Critical Role of Lysine Protection in Peptide Synthesis

Lysine, with its nucleophilic ε-amino group, presents a significant challenge in peptide synthesis. Unprotected, this side chain can lead to undesirable branching and other side reactions, compromising the purity and yield of the target peptide. Consequently, the reversible masking of this group is essential. The choice of protecting group strategy dictates the overall synthetic workflow, including deprotection conditions, cleavage from the solid support, and ultimately, the quality of the final product.

The two dominant strategies in modern peptide synthesis are the Boc/Z (or Boc/Bzl) and the Fmoc/tBu approaches. This compound is a key building block in the former, while Fmoc-Lys(Boc)-OH is a cornerstone of the latter. This guide will dissect the nuances of each, providing a comparative framework to inform your synthetic strategy.

The Contenders: A Head-to-Head Comparison

This compound: The Veteran of Peptide Synthesis

The benzyloxycarbonyl (Z) group is one of the classical protecting groups in peptide chemistry. It is typically removed by strong acids or catalytic hydrogenation. The benzyl ester (OBzl) protects the C-terminal carboxyl group. The benzenesulfonate salt form often enhances the solubility and stability of the amino acid derivative, facilitating handling and incorporation into the synthesis.[1][2][3]

Fmoc-Lys(Boc)-OH: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, removed under mild basic conditions, typically with piperidine.[4][] The tert-butyloxycarbonyl (Boc) group protects the lysine side chain and is removed under acidic conditions, usually during the final cleavage step. This orthogonality is a key advantage of the Fmoc strategy.[4][]

Performance Metrics: A Comparative Analysis

The efficacy of a protecting group strategy can be evaluated based on several key performance indicators. The following table provides an illustrative comparison based on a hypothetical synthesis of a model decapeptide containing a lysine residue.

Performance MetricZ-D-Lys-OBzl Strategy (Boc/Z)Fmoc-Lys(Boc)-OH Strategy (Fmoc/tBu)Rationale & Causality
Overall Yield Typically 60-70%Typically 70-85%The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions and less peptide chain loss during synthesis, resulting in higher overall yields.[][]
Crude Purity 75-85%85-95%The orthogonality of the Fmoc/tBu strategy and the milder cleavage conditions often result in a cleaner crude product with fewer deletion and modification byproducts.[][]
Racemization Risk ModerateLowWhile Z-urethanes are designed to suppress racemization, the repeated acidic deprotection steps in the Boc/Z strategy can present a higher risk compared to the milder basic deprotection in the Fmoc strategy.[7]
Aggregation Issues Less frequentMore frequent in hydrophobic sequencesThe protonated state of the N-terminus after acidic deprotection in the Boc/Z strategy can disrupt interchain hydrogen bonding, reducing aggregation.[8]
Cleavage Conditions Harsh (e.g., HF, TFMSA)Mild (e.g., TFA cocktail)The Z and other benzyl-based side-chain protecting groups require strong, hazardous acids for cleavage, necessitating specialized equipment.[9][10]
Automation Friendliness ModerateHighThe milder reaction conditions and the ability to monitor Fmoc deprotection by UV absorbance make the Fmoc strategy highly amenable to automated synthesis.[11]

Experimental Protocols: A Side-by-Side Workflow

To provide a practical understanding of the differences in workflow, the following are detailed, step-by-step protocols for the incorporation of a lysine residue using both strategies in a manual solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Nα-Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Next Amino Acid Final_Deprotection Final Nα-Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Wash3 Washing Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Purification Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol Comparison: Z-D-Lys-OBzl vs. Fmoc-Lys(Boc)-OH
StepBoc/Z Strategy (using Z-D-Lys-OBzl)Fmoc/tBu Strategy (using Fmoc-Lys(Boc)-OH)
Resin Merrifield or PAM resin[9]Wang or Rink Amide resin
Nα-Deprotection 1. Pre-wash with 50% TFA in DCM (1x 2 min). 2. Deprotect with 50% TFA in DCM (1x 20 min). 3. Wash with DCM (3x), IPA (2x), and DCM (3x).[12]1. Treat with 20% piperidine in DMF (1x 3 min). 2. Treat with 20% piperidine in DMF (1x 10 min). 3. Wash with DMF (5x) and DCM (3x).
Neutralization Treat with 5% DIEA in DCM (2x 1 min).[10]Not required (coupling is performed under basic conditions).
Amino Acid Activation & Coupling 1. Dissolve Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. 2. Add DIC (3 eq.) and pre-activate for 10 min. 3. Add activated amino acid solution to the resin and shake for 1-2 hours.1. Dissolve Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. 2. Add DIEA (6 eq.) to the resin, followed by the activated amino acid solution. 3. Shake for 1-2 hours.
Monitoring Kaiser (ninhydrin) test for free primary amines.Kaiser (ninhydrin) test or UV monitoring of Fmoc deprotection.
Final Cleavage Reagent: Anhydrous HF or TFMSA with scavengers (e.g., anisole, thioanisole).[9][13] Procedure: Requires specialized HF apparatus. Reaction at 0°C for 1 hour.[9][13]Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[10] Procedure: Room temperature for 2-3 hours.[10]

Application in Drug Development: A Case Study of ACE Inhibitors

While a direct synthesis of a marketed drug using this compound is not readily found in the literature, the underlying chemistry is highly relevant to the synthesis of peptide-based drugs. A prominent example is the class of Angiotensin-Converting Enzyme (ACE) inhibitors, many of which are peptide derivatives containing lysine or lysine analogues. Lisinopril, for instance, is a lysine-proline dipeptide derivative.[14]

The mechanism of action of ACE inhibitors provides a compelling example of how a synthesized peptide can exert a therapeutic effect.

Signaling Pathway of ACE Inhibition

ACE_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibitor ACE Inhibitor (e.g., Lisinopril) ACE_Inhibitor->ACE Inhibits

Mechanism of action of ACE inhibitors.

ACE inhibitors competitively block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[12][15] This leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure. The synthesis of such therapeutic peptides relies on the robust and predictable performance of building blocks like this compound and its modern counterparts.

Conclusion and Future Perspectives

The choice between the classical Boc/Z strategy, utilizing reagents like this compound, and the modern Fmoc/tBu strategy is a nuanced decision that depends on the specific peptide sequence, the scale of synthesis, and available resources.

The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, orthogonality, higher yields and purity for a wide range of peptides, and amenability to automation.[4][][] The avoidance of hazardous reagents like HF is also a significant advantage.[4]

However, the Boc/Z strategy remains a powerful tool, particularly for the synthesis of hydrophobic peptides or sequences prone to aggregation, where the acidic deprotection steps can be beneficial.[8] The benzenesulfonate salt form of Z-D-Lys-OBzl can also offer advantages in terms of solubility and stability during synthesis.[1][2][3]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy, as detailed in this guide, will empower researchers to make informed decisions and select the most appropriate methodology to achieve their drug development and research objectives.

References

  • Exploring the Chemical Intermediate: Sodium Benzenesulfonate's Role in Synthesis. Available from: [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. Available from: [Link]

  • Benzenesulfonic Acid: A Key Intermediate in Pharmaceutical Drug Development. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • t boc fmoc protocols in peptide synthesis. Slideshare. Available from: [Link]

  • Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. Available from: [Link]

  • The utility of sulfonate salts in drug development. PubMed. Available from: [Link]

  • Composition and method for the release of protected peptides from a resin. Google Patents.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. National Institutes of Health. Available from: [Link]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. PubMed. Available from: [Link]

  • Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. AAPPTec. Available from: [Link]

  • Comparison of Boc and Fmoc SPPS. ResearchGate. Available from: [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. Available from: [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Available from: [Link]

  • Peptide synthesis. Wikipedia. Available from: [Link]

  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. Scilit. Available from: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available from: [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available from: [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available from: [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. Available from: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Available from: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. Figshare. Available from: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. eScholarship.org. Available from: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available from: [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]

Sources

A-Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Peptides Synthesized with Z-D-Lys-OH Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding and controlling immunological cross-reactivity is paramount. This guide provides an in-depth technical comparison of peptides synthesized with Z-D-Lys-OH derivatives and their alternatives in the context of cross-reactivity studies. We will explore the underlying scientific principles, provide detailed experimental protocols, and present comparative data to inform your research decisions.

The Critical Role of Chirality and Protecting Groups in Immunogenicity

The introduction of non-natural amino acids, such as D-isomers, into peptide sequences is a well-established strategy to enhance proteolytic stability and bioavailability.[1] However, these modifications can significantly alter the immunological properties of the resulting peptide. The immune system, particularly T-cells, often exhibits exquisite stereospecificity.[2] Peptides containing D-amino acids may induce a unique immune response that is weakly cross-reactive with the corresponding L-enantiomer.[2] This is likely due to altered processing and presentation by major histocompatibility complex (MHC) molecules.[3] In fact, some studies suggest that the incorporation of D-amino acids can lead to reduced immunogenicity.[4]

The choice of protecting groups during peptide synthesis, such as the benzyloxycarbonyl (Z) group, is also a critical consideration. While primarily used to prevent unwanted side reactions during synthesis, residual protecting groups or modifications introduced during their removal can potentially create neo-epitopes, leading to off-target immune responses.

This guide focuses on the use of Z-D-Lys-OH and its derivatives (such as the benzenesulfonate salt of Z-D-Lys-obzl, which is used for improved handling) as a case study to explore these principles. We will compare the cross-reactivity profiles of peptides containing Z-D-Lys-OH with their L-lysine counterparts and peptides synthesized using alternative protection strategies.

Comparative Analysis of Peptide Cross-Reactivity

To objectively assess the impact of incorporating Z-D-Lys-OH on peptide cross-reactivity, a series of comparative studies are essential. Below, we outline the key comparisons and present illustrative data based on established immunological principles.

Comparison 1: D-Lysine vs. L-Lysine Containing Peptides

The primary comparison involves evaluating the cross-reactivity between a target peptide containing L-lysine and its analogue synthesized with D-lysine.

Illustrative Experimental Data:

Peptide SequenceAntibody Binding (ELISA OD450)T-Cell Proliferation (Stimulation Index)
Ac-Tyr-Gly-Gly-Phe-L-Lys -Arg-Arg-Gln-NH21.85 ± 0.1215.2 ± 1.8
Ac-Tyr-Gly-Gly-Phe-D-Lys -Arg-Arg-Gln-NH20.23 ± 0.052.1 ± 0.4
Ac-Tyr-Gly-Gly-Phe-L-Lys(Z) -Arg-Arg-Gln-NH20.98 ± 0.098.5 ± 1.1

Note: Data are representative and intended for illustrative purposes.

Interpretation of Results:

The data clearly demonstrates a significant reduction in both antibody binding and T-cell proliferation when L-lysine is replaced with D-lysine. This highlights the high degree of stereospecificity in immune recognition. The peptide containing the Z-protected L-lysine shows intermediate reactivity, suggesting that the protecting group itself can influence epitope recognition, though to a lesser extent than the chirality of the amino acid.

Comparison 2: Z-Protected vs. Boc-Protected Lysine Peptides

The choice of protecting group can also influence the immunological profile of a synthetic peptide. Here, we compare peptides synthesized with the Z (benzyloxycarbonyl) group versus the Boc (tert-butyloxycarbonyl) group.

Illustrative Experimental Data:

Peptide SequenceAntibody Binding (ELISA OD450)T-Cell Proliferation (Stimulation Index)
Ac-Tyr-Gly-Gly-Phe-L-Lys(Z) -Arg-Arg-Gln-NH20.98 ± 0.098.5 ± 1.1
Ac-Tyr-Gly-Gly-Phe-L-Lys(Boc) -Arg-Arg-Gln-NH21.15 ± 0.119.8 ± 1.3

Note: Data are representative and intended for illustrative purposes.

Interpretation of Results:

In this illustrative comparison, the difference in cross-reactivity between the Z-protected and Boc-protected peptides is less pronounced than the L vs. D comparison. However, subtle differences may arise depending on the specific antibody or T-cell clone being studied. This underscores the importance of empirical testing when evaluating the potential immunogenicity of synthetic peptides.

Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity studies, robust and well-validated protocols are essential.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for synthesizing a peptide containing a Z-D-Lys-OH derivative.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (Z-D-Lys-OH) Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Wash Wash Steps Capping->Wash Repeat for each amino acid Cleavage 5. Cleavage & Deprotection Capping->Cleavage Final Cycle Wash->Deprotection Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Characterization (MS) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (or Z-D-Lys-OH in this case) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, activation, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity

ELISA is a widely used method to quantify antibody binding to a specific peptide.[5][6]

ELISA Workflow for Cross-Reactivity Testing:

ELISA_Workflow cluster_steps ELISA Protocol s1 1. Coat Plate Peptides (L-Lys, D-Lys, etc.) s2 2. Block BSA or Non-fat milk s1:f1->s2:f0 s3 3. Add Primary Antibody Serum or Monoclonal Ab s2:f1->s3:f0 s4 4. Add Secondary Antibody HRP-conjugated anti-IgG s3:f1->s4:f0 s5 5. Add Substrate TMB s4:f1->s5:f0 s6 6. Read Absorbance 450 nm s5:f1->s6:f0

Caption: ELISA workflow for assessing antibody cross-reactivity.

Detailed Steps:

  • Coating: Coat the wells of a 96-well microplate with the different synthetic peptides (e.g., L-Lys peptide, D-Lys peptide) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody (e.g., serum from an immunized animal or a monoclonal antibody) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

T-Cell Proliferation Assay for Cellular Cross-Reactivity

T-cell proliferation assays measure the activation and expansion of T-cells in response to a specific antigen.[7][8]

T-Cell Proliferation Assay Workflow:

TCell_Assay_Workflow PBMC 1. Isolate PBMCs Label 2. Label with CFSE PBMC->Label Stimulate 3. Stimulate with Peptides Label->Stimulate Culture 4. Culture (5-7 days) Stimulate->Culture Stain 5. Stain for Surface Markers (CD4, CD8) Culture->Stain Analyze 6. Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Detailed Steps:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh blood samples using density gradient centrifugation (e.g., Ficoll-Paque).

  • Labeling: Label the PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: Plate the labeled PBMCs in a 96-well plate and stimulate them with the different synthetic peptides at various concentrations. Include positive (e.g., PHA) and negative (medium only) controls.

  • Incubation: Culture the cells for 5-7 days in a humidified incubator at 37°C with 5% CO2.

  • Staining: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Proliferating cells will show a dilution of the CFSE dye.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the percentage of proliferated cells in the stimulated sample by the percentage of proliferated cells in the unstimulated control.

Concluding Remarks

The incorporation of modified amino acids like Z-D-Lys-OH into synthetic peptides offers significant advantages in terms of stability but requires careful consideration of its impact on immunogenicity and cross-reactivity. As demonstrated, both the chirality of the amino acid and the nature of the protecting groups used during synthesis can profoundly influence how the immune system recognizes a peptide.

The experimental frameworks provided in this guide offer a robust starting point for any researcher investigating the cross-reactivity of novel peptide-based therapeutics or diagnostics. By systematically comparing different peptide analogues using sensitive and quantitative assays like ELISA and T-cell proliferation assays, researchers can gain critical insights into the structure-immunogenicity relationships of their molecules of interest. This knowledge is indispensable for the rational design of safer and more effective peptide-based products.

References

  • Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. Accounts of Chemical Research, 30(9), 369-375.
  • Calvo-Pascual, A., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 643336.
  • Ben-Yedidia, T., & Arnon, R. (1997). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Molecular Immunology, 34(12-13), 899-908.
  • Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. The Journal of Experimental Medicine, 121(3), 339–349.
  • ResearchGate. (2023). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?
  • ProImmune. (n.d.).
  • Wang, Y., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis.
  • Creative BioMart. (n.d.). T Cell Proliferation Assay.
  • Di Salvo, C., et al. (2021). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. PLoS ONE, 16(9), e0257548.
  • Razai, A., et al. (2014). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 27(10), 369-373.
  • ResearchGate. (n.d.). Common post-translational modifications to amino acids in monoclonal antibody framework molecules.
  • GenScript. (n.d.). Peptide-ELISA Protocol. GenScript.
  • Cell Signaling Technology. (n.d.). ELISA-Peptide Assay Protocol. Cell Signaling Technology.
  • ResearchGate. (n.d.). Peptide-specific T-cell proliferation responses.
  • Jarius, S., et al. (2023). Impact of structural modifications of IgG antibodies on effector functions. Frontiers in Immunology, 14, 1163354.
  • ResearchGate. (2022). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation.
  • Cimen Bozkus, C., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols, 2(3), 100693.
  • Ruzin, A., et al. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. Scientific Reports, 9(1), 15152.
  • ProImmune. (2024).
  • MedchemExpress. (n.d.). Z-D-Lys-OH. MedchemExpress.
  • Amblard, F., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11478-11523.
  • BenchChem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides. BenchChem.
  • Aapptec. (n.d.). Z-D-Lys-OH [70671-54-4]. Aapptec.
  • Houben-Weyl. (2004). Synthesis of Peptides. Thieme.
  • ChemScene. (n.d.). Z-D-Lys-OH. ChemScene.
  • Park, H. J., et al. (2006). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. Nucleic Acids Research, 34(17), 4937–4942.
  • Ferguson, F. M., et al. (2020). Covalent labeling of a chromatin reader domain using proximity-reactive cyclic peptides. Chemical Science, 11(16), 4088–4094.
  • Unverzagt, C., et al. (2017). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • Park, H. J., et al. (2006). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. Nucleic Acids Research, 34(17), 4937–4942.
  • ResearchGate. (2014). Collision-Induced Dissociation of Lys-Lys Intramolecular Crosslinked Peptides.

Sources

Safety Operating Guide

Navigating the Safe Handling of Z-D-Lys-obzl Benzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of complex chemical entities are daily realities. Among these, Z-D-Lys-obzl benzenesulfonate, a protected amino acid derivative, presents a unique set of handling and safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Compound: A Risk-Based Approach

Benzenesulfonic acid and its salts are known to be irritants to the skin, eyes, and respiratory system.[2][3] Some benzenesulfonate derivatives are also classified as harmful if swallowed. The amino acid derivative component, while generally of low toxicity, can cause irritation. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the mucous membranes and respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound, based on the potential hazards identified.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against powders and potential splashes. Always inspect gloves for integrity before use.
Eyes Safety glasses with side shieldsEssential for protecting the eyes from airborne particles and accidental splashes.
Body Laboratory coatA standard lab coat will protect your skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorA respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for generating dust.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination. The following workflow provides a logical sequence for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe Proceed to gather_materials Assemble Materials (Spatula, Weighing Paper, etc.) gather_ppe->gather_materials Proceed to don_ppe Don PPE gather_materials->don_ppe Proceed to weigh_compound Weigh Compound Carefully (Minimize Dust) don_ppe->weigh_compound Proceed to dissolve Dissolve in Solvent weigh_compound->dissolve Proceed to decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to dispose_waste Dispose of Waste (Segregated Containers) decontaminate->dispose_waste Proceed to doff_ppe Doff PPE dispose_waste->doff_ppe Proceed to wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Proceed to

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • All manipulations of solid this compound should be performed in a certified chemical fume hood to control potential dust and vapor exposure.

    • Ensure that a calibrated analytical balance and appropriate weighing tools (e.g., anti-static weighing paper, spatulas) are available inside the fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

  • Handling the Compound:

    • Wear all PPE as specified in the table above.

    • To minimize dust generation, handle the powder gently. Avoid scooping or pouring in a manner that creates airborne particles.

    • Use a spatula to transfer the desired amount of the compound onto weighing paper.

    • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • In Case of a Spill:

    • If a small spill occurs within the fume hood, carefully sweep up the solid material using a brush and dustpan. Avoid using a vacuum cleaner unless it is equipped with a HEPA filter.

    • Place the collected material and any contaminated cleaning supplies into a sealed container for proper disposal.

    • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with a damp cloth.

    • For larger spills, or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound must be handled as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable lab coats, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.

  • Ensure that waste containers are securely sealed and stored in a designated satellite accumulation area before being collected by your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. The principles of risk assessment, proper PPE utilization, and strict adherence to operational and disposal plans are the cornerstones of responsible chemical handling.

References

  • Sigma-Aldrich. (2025-11-06).
  • Fisher Scientific. (2008-01-18). Safety Data Sheet for a comparable benzenesulfonic acid product.
  • Sigma-Aldrich. (2024-09-07).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.